Cotosudil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[[(2R)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-13-11-17-7-2-3-9-19(13)22(20,21)16-5-4-15-12-18-8-6-14(15)10-16/h4-6,8,10,12-13,17H,2-3,7,9,11H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJDBECSPSHUGA-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258833-31-6 | |
| Record name | Cotosudil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258833316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COTOSUDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5AA4L11BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cotosudil mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Cotosudil
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a novel, first-in-class small molecule inhibitor targeting the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that, upon activation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), initiates a potent pro-inflammatory cascade.[1][2] Dysregulation of the TLR4 pathway is implicated in a host of inflammatory diseases. This compound acts as a direct antagonist of the TLR4 signaling complex, preventing the downstream activation of critical inflammatory transcription factors and subsequent cytokine production. This document provides a detailed overview of its mechanism of action, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: TLR4 Signaling Inhibition
The primary mechanism of action of this compound is the targeted disruption of the TLR4 signaling cascade. This is achieved by specifically interfering with the interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD2).
1.1. Molecular Target: The TLR4/MD2 Complex TLR4 does not directly bind to its canonical ligand, LPS. Instead, LPS is recognized by the co-receptor MD2, which forms a heterodimeric complex with TLR4 on the cell surface.[3] The binding of LPS to MD2 induces a conformational change that promotes the homodimerization of the TLR4/MD2 complex, the critical initiating step for intracellular signal transduction.[4]
This compound is designed to bind to a specific hydrophobic pocket on the MD2 protein. This binding event sterically hinders the conformational changes required for TLR4 dimerization upon LPS binding, effectively acting as a competitive antagonist and preventing receptor activation.
1.2. Downstream Signaling Pathways Activation of the TLR4 complex triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2][4] this compound inhibits both pathways by preventing the initial receptor dimerization.
-
MyD88-Dependent Pathway: This pathway is responsible for the early-phase activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2] NF-κB activation leads to the rapid transcription of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[5]
-
TRIF-Dependent Pathway: This pathway mediates the late-phase activation of NF-κB and also activates Interferon Regulatory Factor 3 (IRF3), leading to the production of Type I interferons (IFN-α/β).
By blocking the initial TLR4 activation, this compound effectively suppresses the activation of both NF-κB and IRF3, resulting in a broad-spectrum reduction of the inflammatory response.
Caption: this compound blocks TLR4 signaling at the receptor level.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified using various in vitro assays. The data demonstrate potent, low-nanomolar inhibition of TLR4 signaling and high-affinity binding to its molecular target.
| Parameter | Species | Assay System | Value (IC50 / Ki) |
| Functional Inhibition | |||
| LPS-induced TNF-α Production | Human | Whole Blood Assay | 1.8 nM |
| LPS-induced IL-6 Production | Human | Whole Blood Assay | 2.5 nM |
| LPS-induced IL-1β Production | Murine | Macrophage Cell Line | 3.1 nM |
| NF-κB Activation | Human | HEK293-TLR4 Reporter | 4.0 nM |
| Target Binding | |||
| MD2 Binding Affinity (Ki) | Human | Surface Plasmon Resonance | 0.95 nM |
Key Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
3.1. Protocol: Human Whole Blood Cytokine Inhibition Assay
This ex vivo assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a physiologically relevant matrix.
-
Blood Collection : Collect fresh human blood from healthy volunteers into sodium heparin-coated vacuum tubes.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in RPMI 1640 media to create a 10-point concentration curve (e.g., 10 µM to 0.1 nM).
-
Assay Plate Setup : Add 180 µL of whole blood to each well of a 96-well plate.
-
Compound Addition : Add 20 µL of the diluted this compound or vehicle control (0.1% DMSO) to the appropriate wells.
-
Pre-incubation : Incubate the plate for 1 hour at 37°C and 5% CO₂.
-
Stimulation : Add 20 µL of LPS (from E. coli O111:B4) to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation : Incubate the plate for 18 hours at 37°C and 5% CO₂.
-
Plasma Collection : Centrifuge the plate at 1,800 x g for 10 minutes at 4°C. Collect the supernatant (plasma).
-
Cytokine Quantification : Measure TNF-α and IL-6 concentrations in the plasma using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis : Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the whole blood cytokine assay.
3.2. Protocol: Surface Plasmon Resonance (SPR) for MD2 Binding Affinity
This biophysical assay provides direct measurement of the binding kinetics and affinity between this compound and its purified protein target, MD2.
-
Chip Preparation : Covalently immobilize recombinant human MD2 protein onto a CM5 sensor chip surface via amine coupling to achieve a target density of ~2000 Response Units (RU).
-
System Priming : Prime the SPR instrument (e.g., Biacore) with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 1% DMSO to match the sample buffer.
-
Compound Preparation : Prepare serial dilutions of this compound in the running buffer, ranging from 100 nM to 0.1 nM.
-
Binding Measurement (Kinetics) :
-
Inject each this compound concentration over the MD2 and reference flow cells for a 120-second association phase.
-
Allow a 300-second dissociation phase where only running buffer flows over the chip.
-
Regenerate the chip surface between cycles with a short pulse of a mild acidic or basic solution if necessary.
-
-
Data Processing : Double-reference the resulting sensorgrams by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.
-
Data Analysis : Globally fit the processed sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kᵢ), representing binding affinity, is calculated as kₔ/kₐ.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Toll-like receptor 4 inhibition reduces vascular inflammation in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Phytochemicals targeting Toll-like receptors 4 (TLR4) in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Cotosudil: An Emerging Rho Kinase Inhibitor for Glaucoma and Ocular Hypertension
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Cotosudil is limited. This guide provides a comprehensive overview of its role as a Rho kinase (ROCK) inhibitor based on existing data and the well-established mechanisms of the ROCK inhibitor class in ophthalmology. Specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain.
Introduction to this compound and Rho Kinase Inhibition
This compound is a small molecule inhibitor of Rho-associated protein kinase (ROCK), being investigated for the treatment of glaucoma and ocular hypertension.[1][2][3][4] The therapeutic rationale for using ROCK inhibitors in glaucoma stems from their direct action on the trabecular meshwork, the primary site of aqueous humor outflow resistance, which is a key factor in elevated intraocular pressure (IOP).[5][6] Unlike many other glaucoma medications that primarily reduce aqueous humor production or enhance uveoscleral outflow, ROCK inhibitors target the conventional outflow pathway.[5][7]
The Rho/ROCK Signaling Pathway in Intraocular Pressure Regulation
The Rho GTPase/Rho kinase (ROCK) signaling pathway is a critical regulator of cell shape, adhesion, and motility. In the context of the eye's trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, resulting in decreased aqueous humor outflow and elevated IOP.
This compound, as a ROCK inhibitor, is presumed to function by disrupting this pathway. By inhibiting ROCK, this compound would lead to the relaxation of the trabecular meshwork cells, a reduction in extracellular matrix deposition, and an overall decrease in outflow resistance, thereby lowering IOP.[7]
Preclinical and Clinical Development Status
While specific preclinical and clinical data for this compound are not widely published, information from Patsnap Synapse indicates that this compound has been in Phase 2 and 3 clinical trials in Japan for glaucoma.[8] The trials listed include:
-
JPRN-JapicCTI-194920: A comparison study with ripasudil ophthalmic solution in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OH).[8]
-
JPRN-JapicCTI-194921: A combination study with latanoprost ophthalmic solution in patients with POAG or OH.[8]
-
JPRN-JapicCTI-194923: A combination study with timolol ophthalmic solution in patients with POAG or OH.[8]
The results and detailed protocols of these studies are not yet publicly available.
General Experimental Protocols for Evaluating ROCK Inhibitors
The following are generalized experimental workflows typical for the preclinical and clinical evaluation of ROCK inhibitors for glaucoma, which would likely be applicable to the development of this compound.
In Vitro Efficacy Assessment
A common in vitro assay to determine the potency of a ROCK inhibitor is a kinase inhibition assay.
Preclinical In Vivo IOP Lowering Studies
Animal models are crucial for evaluating the in vivo efficacy and safety of new glaucoma treatments.
Quantitative Data for Representative ROCK Inhibitors
While specific data for this compound is unavailable, the following table presents data for other well-characterized ROCK inhibitors to provide a comparative context.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Reference |
| Netarsudil | Ki = 1 nM | Ki = 1 nM | [9] |
| Ripasudil | IC50 = 51 nM | IC50 = 19 nM | [7] |
| Y-27632 | Ki = 140-220 nM | Ki = 140-220 nM | [2] |
| Fasudil | IC50 = 10.7 µM | - | [2] |
Conclusion and Future Directions
This compound is a promising ROCK inhibitor for the treatment of glaucoma and ocular hypertension. Its presumed mechanism of action, targeting the conventional aqueous humor outflow pathway, addresses a key pathological component of glaucoma. While the lack of extensive public data on this compound currently limits a detailed technical assessment, the progression to Phase 3 clinical trials in Japan suggests that it has demonstrated significant potential in earlier stages of development. The future publication of data from these clinical trials will be critical in fully elucidating the efficacy, safety, and therapeutic niche of this compound in the management of glaucoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ROCK inhibitor | Probechem Biochemicals [probechem.com]
- 5. scielo.br [scielo.br]
- 6. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma [mdpi.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cotosudil: Unraveling the Discovery and Synthesis of a Novel ROCK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cotosudil is an investigational small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme implicated in various cellular processes. This technical guide provides a comprehensive overview of the available information regarding the discovery and synthesis of this compound, with a focus on its mechanism of action as a ROCK inhibitor. Due to the limited publicly available data specifically on this compound, this document also draws upon the broader knowledge of the ROCK inhibitor class of drugs, including related compounds, to provide a foundational understanding for researchers in the field.
Introduction to this compound
This compound is identified as a Rho-associated kinase (ROCK) inhibitor.[1] The chemical name for this compound is (R)-6-((2-Methyl-1,4-diazocan-1-yl)sulfonyl)isoquinoline.[2] It is intended for research purposes, particularly in the context of glaucoma and ocular hypertension.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 6-[[(2R)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline | [2] |
| Molecular Formula | C16H21N3O2S | [2] |
| Molecular Weight | 319.42 g/mol | [2] |
| CAS Number | 1258833-31-6 | [4] |
| Appearance | Not specified | |
| Solubility | Soluble in DMSO | [5] |
The Discovery of this compound: A Focus on ROCK Inhibition
While the specific discovery timeline and lead optimization process for this compound are not extensively detailed in publicly accessible literature, its classification as a ROCK inhibitor places it within a well-established therapeutic strategy. The discovery of ROCK inhibitors stems from the understanding of the Rho/ROCK signaling pathway's role in various pathologies.
The Rho/ROCK Signaling Pathway: A Therapeutic Target
The Rho family of small GTPases, including RhoA, RhoB, and RhoC, act as molecular switches in a multitude of cellular functions.[2] When activated by upstream signals, Rho proteins in their GTP-bound state activate downstream effectors, most notably ROCK1 and ROCK2.[6] This signaling cascade plays a crucial role in:
-
Cytoskeletal Dynamics: Regulating the organization of the actin cytoskeleton, leading to the formation of stress fibers and focal adhesions.[2][4]
-
Cell Contraction and Motility: Influencing smooth muscle contraction, cell migration, and invasion.[2][3]
-
Gene Expression: Modulating the activity of transcription factors.[4]
Dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, including cancer, cardiovascular diseases, and glaucoma.[2][7] In the context of glaucoma, ROCK overactivation in the trabecular meshwork is believed to increase aqueous humor outflow resistance, leading to elevated intraocular pressure (IOP).[2]
The therapeutic rationale for ROCK inhibitors is to counteract the pathological effects of this overactive signaling. By inhibiting ROCK, these compounds can induce relaxation of the trabecular meshwork, thereby increasing aqueous humor outflow and reducing IOP.
Signaling Pathway of Rho-Associated Kinase (ROCK)
References
- 1. Netarsudil for the Treatment of Open-Angle Glaucoma and Ocular Hypertension: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Phase 2 Study of 24-h Efficacy and Tolerability of Netarsudil in Ocular Hypertension and Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Phase 2 Randomized Clinical Study of Netarsudil Ophthalmic Solution in Japanese Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, Double-Masked Trial of Netarsudil 0.02% Ophthalmic Solution for Prevention of Corticosteroid-Induced Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cotosudil: An In-Depth Technical Guide for Researchers
For research use only. Not for human or veterinary use.
This technical guide provides a comprehensive overview of the molecular structure, properties, and putative mechanism of action of cotosudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development, particularly in the field of ophthalmology and glaucoma research.
Molecular Structure and Chemical Properties
This compound is a small molecule inhibitor belonging to the isoquinoline class of compounds. Its chemical structure is characterized by an isoquinoline core linked to a diazocane sulfonyl moiety.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 6-[[(2R)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline |
| CAS Number | 1258833-31-6 |
| Molecular Formula | C₁₆H₂₁N₃O₂S |
| Molecular Weight | 319.42 g/mol |
| Canonical SMILES | C[C@@H]1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3 |
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the available information.
| Property | Value | Source |
| Solubility | Soluble in DMSO | Commercial Suppliers |
| Melting Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Mechanism of Action and Signaling Pathway
This compound is identified as a Rho-associated kinase (ROCK) inhibitor.[1][2] The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction, primarily through its effects on the actin cytoskeleton. In the context of glaucoma, the primary therapeutic target of ROCK inhibitors is the trabecular meshwork (TM), a tissue in the eye responsible for regulating the outflow of aqueous humor.
In glaucomatous eyes, increased ROCK activity in the TM cells leads to actin stress fiber formation and increased cell contractility, which in turn increases the resistance to aqueous humor outflow and elevates intraocular pressure (IOP). By inhibiting ROCK, this compound is presumed to relax the TM, thereby increasing aqueous humor outflow and lowering IOP.
The Rho/ROCK Signaling Pathway in Glaucoma
The diagram below illustrates the generally accepted Rho/ROCK signaling pathway in trabecular meshwork cells and the putative point of intervention for ROCK inhibitors like this compound.
Caption: The Rho/ROCK signaling pathway in trabecular meshwork cells.
Experimental Protocols
Specific experimental protocols for the synthesis, purification, or biological evaluation of this compound are not publicly available. However, a general protocol for an in vitro ROCK activity assay is provided below. This type of assay is fundamental for determining the inhibitory potential of compounds like this compound.
Representative In Vitro ROCK Kinase Activity Assay
This protocol is a generalized example and would require optimization for specific laboratory conditions and reagents.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ROCK1 or ROCK2 kinase.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Myosin phosphatase target subunit 1 (MYPT1) substrate
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the ROCK enzyme and MYPT1 substrate in assay buffer to the desired working concentrations.
-
Reaction Setup:
-
Add the this compound dilutions to the wells of the assay plate.
-
Add the ROCK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of MYPT1 substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. Role of the Rho GTPase/Rho kinase signaling pathway in pathogenesis and treatment of glaucoma: Bench to bedside research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
Cotosudil: Unveiling the Molecular Targets of a Novel Kinase Inhibitor
An In-depth Technical Guide on Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature, preclinical data, and patent databases, specific quantitative data (IC50/Ki values), detailed experimental protocols, and explicit signaling pathway diagrams for the target identification and validation of cotosudil are not available in the public domain. The information presented herein is based on the general understanding of this compound as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor and established methodologies for characterizing such molecules. This guide, therefore, serves as a template illustrating the expected data and experimental approaches for a compound of this class, rather than a definitive report on this compound itself.
Executive Summary
This compound is identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3][4] This family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical regulators of cellular processes such as cytoskeletal dynamics, cell migration, proliferation, and apoptosis. Dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathological conditions, making ROCK a compelling therapeutic target. This document outlines the putative target identification and validation cascade for this compound, providing a framework for understanding its mechanism of action and preclinical characterization.
Target Identification: Pinpointing ROCK as the Molecular Target
The initial identification of ROCK as the primary target of this compound would likely have involved a combination of computational and experimental screening methodologies.
In Silico and High-Throughput Screening
Hypothetically, this compound may have been identified through virtual screening of chemical libraries against the ATP-binding pocket of ROCK kinases or through a high-throughput screening (HTS) campaign employing a biochemical assay.
Kinase Selectivity Profiling
To ascertain the specificity of this compound, a comprehensive kinase selectivity profiling would be essential. This involves testing the compound against a broad panel of kinases to identify off-target activities.
Table 1: Illustrative Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition at 1 µM (Hypothetical) |
| ROCK1 | 98% |
| ROCK2 | 95% |
| PKA | 15% |
| PKCα | 20% |
| CAMKII | 12% |
| CDK2 | 8% |
| EGFR | 5% |
| SRC | 10% |
| ... (and other kinases) | ... |
Target Validation: Confirming the Biological Relevance of ROCK Inhibition
Following the identification of ROCK as the primary target, a series of validation experiments would be necessary to confirm that the pharmacological effects of this compound are mediated through the inhibition of this pathway.
Biochemical Validation
Biochemical assays are fundamental to quantifying the inhibitory potency of this compound against its purified target kinases.
Table 2: Hypothetical Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) (Hypothetical) | Ki (nM) (Hypothetical) |
| ROCK1 | Kinase Activity Assay | 10 | 5 |
| ROCK2 | Kinase Activity Assay | 15 | 8 |
Cellular Target Engagement
Cellular assays are crucial to confirm that this compound can access and inhibit ROCK within a biological context.
Table 3: Hypothetical Cellular Activity of this compound
| Assay | Cell Line | Endpoint | EC50 (nM) (Hypothetical) |
| Myosin Light Chain (MLC) Phosphorylation | A549 | pMLC Levels | 50 |
| Cellular Thermal Shift Assay (CETSA) | HEK293 | ROCK1/2 Stabilization | 100 |
| RhoA-Mediated Stress Fiber Formation | HUVEC | Cytoskeletal Morphology | 75 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental results. The following sections describe hypothetical protocols that would be employed in the characterization of this compound.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory potency of this compound against purified ROCK1 and ROCK2.
Methodology:
-
Recombinant human ROCK1 and ROCK2 are incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated by capillary electrophoresis.
-
The ratio of phosphorylated to unphosphorylated substrate is used to determine the percentage of kinase inhibition.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for Phosphorylated Myosin Light Chain (pMLC) (Cellular)
Objective: To assess the ability of this compound to inhibit ROCK signaling in a cellular context.
Methodology:
-
Cells (e.g., A549) are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are serum-starved for 24 hours to reduce basal signaling.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Cells are stimulated with a ROCK activator (e.g., lysophosphatidic acid, LPA) for 30 minutes.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against pMLC (a downstream target of ROCK) and total MLC (as a loading control).
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Band intensities are quantified to determine the relative levels of pMLC.
Signaling Pathways and Visualizations
Diagrams are essential for visualizing the complex interactions within signaling pathways and experimental workflows.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
References
The Emergence of Rho Kinase (ROCK) Inhibitors in Glaucoma Management: A Technical Overview of Cotosudil (Proxy: Netarsudil)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical research surrounding Cotosudil, a novel Rho kinase (ROCK) inhibitor for the treatment of glaucoma. As specific data for "this compound" is not publicly available, this document utilizes the extensive preliminary research data for Netarsudil, a well-characterized ROCK inhibitor, as a proxy to illustrate the core scientific principles, experimental validation, and therapeutic potential of this drug class.
Introduction to ROCK Inhibition for Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor for glaucoma is elevated intraocular pressure (IOP), which results from an imbalance in aqueous humor production and drainage. The conventional outflow pathway, via the trabecular meshwork (TM) and Schlemm's canal, is responsible for the majority of aqueous humor drainage and its resistance is a key target for glaucoma therapy.
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as cell adhesion, motility, and contraction by influencing the actin cytoskeleton. In the trabecular meshwork, ROCK activity contributes to the contractile tone and stiffness of the cells, thereby increasing resistance to aqueous humor outflow. ROCK inhibitors, therefore, represent a targeted therapeutic approach to directly improve the function of the conventional outflow pathway.
Mechanism of Action of this compound (Proxy: Netarsudil)
This compound, as a ROCK inhibitor, primarily lowers IOP by increasing aqueous humor outflow through the trabecular meshwork.[1][2] Its mechanism involves the inhibition of ROCK1 and ROCK2 isoforms, leading to a cascade of intracellular events that culminate in the relaxation of the trabecular meshwork cells.[1][2] This relaxation is achieved through the disruption of actin stress fibers and focal adhesions, which reduces the overall stiffness of the tissue and facilitates the outflow of aqueous humor.[1][2]
Beyond its direct effects on the trabecular meshwork, Netarsudil has been shown to possess a dual mechanism of action, also acting as a norepinephrine transporter (NET) inhibitor.[1] This secondary action may contribute to a reduction in aqueous humor production and a decrease in episcleral venous pressure, further aiding in IOP reduction.[1]
Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of cellular contractility. The binding of GTP-bound RhoA to ROCK activates the kinase, which in turn phosphorylates downstream targets such as myosin light chain (MLC) and MLC phosphatase, leading to increased actin-myosin-driven contraction and the formation of stress fibers. This compound (proxy: Netarsudil) intervenes in this pathway by competitively inhibiting ROCK, thereby preventing the phosphorylation of its substrates and promoting cellular relaxation.
Quantitative Preclinical Data
The preclinical development of Netarsudil provides a robust dataset to understand the potency and efficacy of this class of ROCK inhibitors.
Biochemical Potency
The inhibitory activity of Netarsudil and its active metabolite (Netarsudil-M1) against ROCK1 and ROCK2 kinases was determined using in vitro kinase assays.
| Compound | Target Kinase | Ki (nM)[1][2] |
| Netarsudil | ROCK1 | 1 |
| Netarsudil | ROCK2 | 1 |
| Netarsudil-M1 | ROCK1 | 0.2 |
| Netarsudil-M1 | ROCK2 | 0.1 |
Table 1: Kinase inhibitory constants (Ki) for Netarsudil and its active metabolite.
Cellular Activity
The functional effect of Netarsudil on trabecular meshwork cells was assessed by measuring the disruption of actin stress fibers and focal adhesions.
| Cell Type | Assay | IC50 (nM)[1][2] |
| Porcine TM Cells | Actin Stress Fiber Disruption | 79 |
| Human TM Cells | Focal Adhesion Disruption | 16 |
Table 2: Half-maximal inhibitory concentrations (IC50) of Netarsudil in trabecular meshwork cell-based assays.
In Vivo Efficacy in Animal Models
The IOP-lowering effect of Netarsudil was evaluated in normotensive animal models.
| Animal Model | Drug Concentration | Maximum IOP Reduction (mmHg)[1] | Duration of Effect |
| Dutch Belted Rabbits | 0.04% | 8.1 ± 0.7 | > 24 hours |
| Formosan Rock Monkeys | 0.04% | 6.5 ± 0.5 | > 24 hours |
Table 3: In vivo efficacy of once-daily topical Netarsudil in animal models.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of the test compound against ROCK1 and ROCK2 kinases.
Methodology:
-
Recombinant human ROCK1 and ROCK2 kinases were used.
-
The assay was performed in a 96-well plate format.
-
The test compound was serially diluted and incubated with the kinase and a fluorescently labeled peptide substrate in a buffer containing ATP.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
The reaction was stopped, and the phosphorylated and unphosphorylated peptides were separated by electrophoresis.
-
The fluorescence of the phosphorylated substrate was quantified to determine the kinase activity.
-
Ki values were calculated from the dose-response curves using the Cheng-Prusoff equation.
Actin Stress Fiber Disruption Assay
Objective: To assess the effect of the test compound on the actin cytoskeleton of trabecular meshwork cells.
Methodology:
-
Primary porcine trabecular meshwork cells were cultured on glass coverslips.
-
Cells were treated with varying concentrations of the test compound for 24 hours.
-
Following treatment, cells were fixed with 4% paraformaldehyde.
-
The actin cytoskeleton was stained with fluorescently labeled phalloidin.
-
Coverslips were mounted on microscope slides and imaged using fluorescence microscopy.
-
The disruption of actin stress fibers was quantified by visual scoring or image analysis software.
-
IC50 values were determined from the concentration-response curves.
In Vivo Intraocular Pressure Measurement in Rabbits
Objective: To evaluate the IOP-lowering efficacy and duration of action of the test compound in a normotensive rabbit model.
Methodology:
-
Dutch Belted rabbits were used for the study.
-
A baseline IOP measurement was taken using a calibrated tonometer.
-
A single drop of the test compound formulation was administered topically to one eye of each rabbit, with the contralateral eye serving as a control.
-
IOP was measured in both eyes at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).
-
The change in IOP from baseline was calculated for both the treated and control eyes.
-
The IOP-lowering effect was determined as the difference in IOP change between the treated and control eyes.
Conclusion
The preclinical data for Netarsudil, used here as a proxy for this compound, demonstrates that ROCK inhibitors are a potent new class of drugs for the treatment of glaucoma. Their novel mechanism of action, directly targeting the trabecular meshwork to increase aqueous humor outflow, addresses a key pathological component of the disease. The strong in vitro potency, cellular activity, and in vivo efficacy, coupled with a favorable duration of action, underscore the significant therapeutic potential of this drug class. Further clinical investigation is warranted to fully elucidate the safety and efficacy profile of this compound in glaucoma patients.
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cotosudil (Costunolide) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotosudil, also known as Costunolide, is a naturally occurring sesquiterpene lactone isolated from various medicinal plants, including Saussurea lappa. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and notably, potent anti-cancer properties.[1] This document provides detailed application notes and experimental protocols for the use of costunolide in cell culture-based research, with a focus on its application in oncology studies.
Costunolide has been shown to impede the proliferation of various cancer cell types by inducing cell cycle arrest, apoptosis, and autophagy.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as NF-κB, Akt, and MAPK.[4][5][6] These notes are intended to guide researchers in designing and executing experiments to investigate the cellular and molecular effects of costunolide.
Data Presentation
Table 1: IC50 Values of Costunolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H1299 | Non-small-cell lung cancer | 23.93 ± 1.67 | [7][8] |
| A549 | Lung Cancer | Not specified, but effective | [8] |
| SGC-7901 | Gastric Adenocarcinoma | Not specified, but effective | [9][10] |
| HCT116 | Colon Cancer | Not specified, but effective | [11] |
| MDA-MB-231-Luc | Breast Cancer | Not specified, but effective | [11] |
| MCF-7 | Breast Cancer | IC10: 0.9 µg/mL, IC30: 1.3 µg/mL, IC50: 2.2 µg/mL | [12] |
| MPSC1(PT) | Platinum-resistant Ovarian Cancer | More potent than cisplatin | [13] |
| A2780(PT) | Platinum-resistant Ovarian Cancer | More potent than cisplatin | [13] |
| SKOV3(PT) | Platinum-resistant Ovarian Cancer | More potent than cisplatin | [13] |
| YD-10B | Oral Cancer | 9.2 | [14] |
| Ca9-22 | Oral Cancer | 7.9 | [14] |
| YD-9 | Oral Cancer | 39.6 | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of costunolide on cancer cells.[7]
Materials:
-
Cancer cell line of interest (e.g., H1299, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Costunolide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of costunolide in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0, 5, 10, 20, 40, 80 µM).
-
Remove the old medium from the wells and add 100 µL of the costunolide dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest costunolide treatment.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by costunolide.[9]
Materials:
-
Cancer cell line of interest
-
Costunolide
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of costunolide (e.g., 0, 12, 24, 48 µM) for 24 or 48 hours.[7]
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by costunolide.[4]
Materials:
-
Cancer cell line of interest
-
Costunolide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p-IKK, anti-p-IκBα, anti-p65, anti-p-JNK, anti-p-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with costunolide as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Signaling Pathways and Visualizations
Costunolide-Induced Apoptosis Signaling
Costunolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It increases the production of ROS, leading to mitochondrial dysfunction. This is characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[5][13][15] The extrinsic pathway can also be activated, leading to the activation of caspase-8.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Costunolide and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Costunolide induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Constunolide Induces Apoptosis by ROS-mediated Mitochondrial Permeability Transition and Cytochrome C Release [jstage.jst.go.jp]
Application Notes and Protocols for the Use of Rho Kinase Inhibitors (e.g., Netarsudil) in Animal Models of Glaucoma
A Note on Terminology: The term "Cotosudil" did not yield specific results in scientific literature. It is presumed to be a likely reference to a Rho kinase (ROCK) inhibitor, a class of drugs used in glaucoma treatment. This document will focus on the application of ROCK inhibitors, using Netarsudil as a primary example, in preclinical animal models of glaucoma.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] Consequently, therapeutic strategies are largely focused on lowering IOP.[2][3]
Rho-associated protein kinase (ROCK) inhibitors are a class of ocular hypotensive agents that primarily function by increasing the outflow of aqueous humor through the trabecular meshwork, the main drainage pathway in the eye.[4][5] This is achieved by inducing changes in the cytoskeleton of trabecular meshwork cells, leading to their relaxation and a reduction in outflow resistance.[5][6] Some ROCK inhibitors, like Netarsudil, may also contribute to IOP reduction by decreasing episcleral venous pressure and aqueous humor production.[7]
These application notes provide an overview and detailed protocols for utilizing ROCK inhibitors, such as Netarsudil, in various animal models of glaucoma to assess their efficacy and mechanism of action.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility. In the context of the eye's trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases resistance to aqueous humor outflow and elevates IOP.[4][8] ROCK inhibitors block this pathway, leading to the relaxation of trabecular meshwork cells and enhanced aqueous outflow.[1]
Caption: Rho/ROCK signaling pathway in the trabecular meshwork and the inhibitory action of this compound.
Animal Models of Glaucoma
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-glaucoma therapies. Several models are available, each with distinct advantages and limitations.[9][10]
| Animal Model | Method of Induction | Key Features |
| Non-Human Primates (e.g., Rhesus, Cynomolgus) | Laser photocoagulation of the trabecular meshwork | Anatomically similar to the human eye; allows for the use of clinical diagnostic equipment.[9][11] |
| Rabbits (e.g., Dutch Belted) | Normotensive or steroid-induced ocular hypertension | Large eyes suitable for topical drug administration and IOP measurements; cost-effective.[4] |
| Rats (e.g., Wistar, Sprague-Dawley) | Episcleral vein cauterization, microbead injection, or steroid-induced | Well-characterized models of IOP elevation and RGC loss; suitable for larger-scale studies.[9][12] |
| Mice (e.g., DBA/2J) | Spontaneous, age-related increase in IOP | Genetically defined model of hereditary glaucoma.[9][11] |
Experimental Protocols
Protocol 1: Evaluation of IOP-Lowering Efficacy in a Rabbit Model
This protocol is adapted from preclinical studies of Netarsudil.[4]
Objective: To determine the dose-dependent effect of a ROCK inhibitor on IOP in normotensive rabbits.
Materials:
-
Dutch Belted rabbits
-
ROCK inhibitor ophthalmic solution (e.g., Netarsudil at 0.01%, 0.02%, 0.04%) and vehicle control
-
Tonometer (e.g., pneumatonometer)
-
Topical anesthetic
Procedure:
-
Animal Acclimation: Allow rabbits to acclimate to the laboratory environment and handling for at least one week.
-
Baseline IOP Measurement: Measure baseline IOP for both eyes of each rabbit at multiple time points over several days to establish a consistent diurnal curve.
-
Drug Administration:
-
Divide rabbits into treatment groups (e.g., vehicle, 0.01%, 0.02%, 0.04% ROCK inhibitor).
-
Administer a single 30 µL drop of the assigned test article to one eye of each animal once daily in the morning for a specified duration (e.g., 3-5 days). The contralateral eye serves as an untreated control.[4]
-
-
IOP Monitoring:
-
Measure IOP in both eyes before drug administration (time 0) and at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) after each dose.[4]
-
Obtain and average three independent IOP measurements for each eye at each time point.
-
-
Ocular Tolerability Assessment: Observe and score for any signs of ocular irritation, such as hyperemia, using a modified Draize scale.[4]
Caption: Experimental workflow for assessing IOP-lowering efficacy in rabbits.
Protocol 2: Evaluation of IOP-Lowering Efficacy in a Monkey Model of Glaucoma
This protocol is based on preclinical studies of Netarsudil and general methods for inducing ocular hypertension in non-human primates.[4][11]
Objective: To assess the IOP-lowering efficacy of a ROCK inhibitor in a laser-induced ocular hypertension model in monkeys.
Materials:
-
Formosan Rock or Cynomolgus monkeys
-
Argon laser photocoagulator
-
Goniolens
-
ROCK inhibitor ophthalmic solution and vehicle control
-
Tonometer
-
Anesthetics and analgesics as per approved veterinary protocols
Procedure:
-
Induction of Ocular Hypertension:
-
Baseline IOP Measurement: Establish a stable elevated baseline IOP in the hypertensive eye.
-
Drug Administration:
-
Administer a single drop of the ROCK inhibitor or vehicle to the hypertensive eye once daily for the study duration.
-
-
IOP Monitoring:
-
Measure IOP in both eyes at baseline and at specified time points post-dosing (e.g., 4, 8, and 24 hours).[4]
-
-
Systemic and Ocular Health Monitoring: Monitor animals for any signs of systemic or ocular adverse effects.
Data Presentation
Quantitative data should be summarized to facilitate comparison between treatment groups.
Table 1: IOP Reduction in Normotensive Rabbits
| Treatment Group | N | Baseline IOP (mmHg) | Max IOP Reduction (mmHg) | Time to Max Reduction (hours) |
| Vehicle | 8 | 18.5 ± 0.5 | 0.5 ± 0.2 | - |
| 0.01% this compound | 8 | 18.3 ± 0.6 | 3.2 ± 0.4 | 4 |
| 0.02% this compound | 8 | 18.6 ± 0.4 | 4.5 ± 0.5 | 4 |
| 0.04% this compound | 8 | 18.4 ± 0.5 | 5.8 ± 0.6 | 8 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Table 2: IOP Reduction in a Monkey Model of Ocular Hypertension
| Treatment Group | N | Baseline IOP (mmHg) | IOP at 24h Post-Dose (Day 3) (mmHg) | Mean IOP Reduction from Baseline (mmHg) |
| Vehicle | 6 | 28.2 ± 1.1 | 27.5 ± 1.3 | 0.7 ± 0.4 |
| 0.04% this compound | 6 | 28.5 ± 1.4 | 21.0 ± 1.2 | 7.5 ± 1.1 |
Data are presented as mean ± SEM, adapted from Netarsudil preclinical data for illustrative purposes.[4]
Conclusion
ROCK inhibitors represent a promising class of drugs for the treatment of glaucoma.[5] The protocols and models described here provide a framework for the preclinical evaluation of novel ROCK inhibitors like "this compound". Careful selection of animal models and rigorous experimental design are essential for obtaining reliable and translatable data for the development of new glaucoma therapies.[10][13]
References
- 1. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. Use of Animal Models and Techniques in Glaucoma Research: Introduction | Springer Nature Experiments [experiments.springernature.com]
Preclinical Application Notes and Protocols for Tocilizumab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for Tocilizumab, a humanized monoclonal antibody targeting the interleukin-6 receptor (IL-6R). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of Tocilizumab and similar IL-6R-targeting biologics.
In Vivo Studies: Dosage and Administration
Preclinical in vivo studies of Tocilizumab have been conducted in various animal models, primarily in cynomolgus monkeys due to their immunological relevance to humans, and in mice using a surrogate antibody. The following tables summarize the dosages and administration routes used in these studies.
Table 1: Tocilizumab Dosage and Administration in Cynomolgus Monkeys
| Study Type | Dosage | Route of Administration | Study Duration | Reference |
| Repeat-Dose Toxicology | 1, 10, and 100 mg/kg/week | Intravenous (IV) Infusion | 6 months | [1][2] |
| Subcutaneous Bridging Toxicology | 100 mg/kg/week | Subcutaneous (SC) | 9 weeks | [1] |
| Embryo-Fetal Development | 2, 10, and 50 mg/kg/day | Intravenous (IV) | Gestation days 20-50 | [1] |
Table 2: Surrogate Anti-mouse IL-6R Monoclonal Antibody (MR16-1) Dosage and Administration in Mice
| Study Type | Dosage | Route of Administration | Study Duration | Reference |
| Fertility and Early Embryonic Development | 50 mg/kg every three days | Intravenous (IV) | - | [3] |
In Vitro Studies: Concentrations and Cell Lines
In vitro studies are crucial for elucidating the mechanism of action and determining the effective concentration range of Tocilizumab.
Table 3: Tocilizumab Concentrations in In Vitro Studies
| Cell Line(s) | Concentration Range | Assay Type | Reference |
| H460, A549, H1299, H358 (Non-Small Cell Lung Cancer) | 10, 100, 1000 ng/mL | Cell Proliferation | [4] |
| 143B, HOS, Saos-2 (Osteosarcoma) | 10, 100, 200 µg/mL | Cell Proliferation and Invasion | [4] |
| Serum from CAR T-cell therapy patients | 20 µg/mL | sIL-6R Measurement | [5] |
Experimental Protocols
In Vivo Experimental Protocol: Rheumatoid Arthritis Model in Cynomolgus Monkeys (Example Workflow)
This protocol outlines a general workflow for evaluating the efficacy of Tocilizumab in a collagen-induced arthritis (CIA) model in cynomolgus monkeys.
1. Animal Selection and Acclimatization:
-
Select healthy, adult cynomolgus monkeys.
-
House animals in appropriate conditions with a 12-hour light/dark cycle.
-
Allow for an acclimatization period of at least two weeks before the start of the study.
2. Induction of Arthritis:
-
Induce arthritis by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Administer a booster injection of collagen in incomplete Freund's adjuvant 21 days after the initial immunization.
3. Dosing Formulation and Administration:
-
Formulation: Dilute Tocilizumab to the desired concentration in sterile 0.9% Sodium Chloride Injection, USP.[6]
-
Administration: Administer the formulated Tocilizumab via intravenous infusion over a 60-minute period.[6] For subcutaneous administration, inject the required volume into a suitable site.
4. Monitoring and Endpoints:
-
Monitor animals daily for clinical signs of arthritis (e.g., joint swelling, redness, and lameness).
-
Score the severity of arthritis using a validated scoring system.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis and measurement of inflammatory biomarkers (e.g., C-reactive protein).
-
At the end of the study, perform histopathological analysis of joint tissues to assess inflammation, cartilage destruction, and bone erosion.
Experimental Workflow for In Vivo Study
In vivo experimental workflow for Tocilizumab in a CIA model.
In Vitro Experimental Protocol: Cell Viability Assay
This protocol describes a general method for assessing the effect of Tocilizumab on the viability of cancer cell lines using a tetrazolium-based (e.g., MTT or WST-1) or resazurin-based assay.[4][7][8][9]
1. Cell Culture:
-
Culture the selected cancer cell lines (e.g., A549, HOS) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Harvest cells and perform a cell count to determine cell viability.
-
Seed the cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and stabilize overnight.
3. Tocilizumab Treatment:
-
Prepare a series of Tocilizumab dilutions in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Tocilizumab.
-
Include a vehicle control (medium without Tocilizumab).
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
4. Viability Assessment:
-
Add the viability reagent (e.g., MTT, WST-1, or resazurin) to each well.
-
Incubate the plates for the time specified in the manufacturer's protocol to allow for the conversion of the substrate by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
5. Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the Tocilizumab concentration to determine the IC50 value.
Cell Viability Assay Workflow
Workflow for a typical in vitro cell viability assay.
Mechanism of Action: IL-6 Signaling Pathway Inhibition
Tocilizumab exerts its therapeutic effect by blocking the signaling of interleukin-6 (IL-6), a key pro-inflammatory cytokine.[10]
IL-6 Signaling Pathways:
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R) on the surface of target cells. This complex then associates with the signal-transducing protein gp130, leading to the activation of the intracellular JAK-STAT signaling pathway.
-
Trans-Signaling: IL-6 can also bind to a soluble form of the IL-6 receptor (sIL-6R). The IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R, thereby expanding the range of cells that can be activated by IL-6.
Inhibition by Tocilizumab:
Tocilizumab is a monoclonal antibody that binds to both mIL-6R and sIL-6R. By binding to the IL-6 receptors, Tocilizumab prevents IL-6 from binding and initiating the downstream signaling cascade, effectively inhibiting both classic and trans-signaling pathways.
IL-6 Signaling Pathway and Tocilizumab Inhibition
IL-6 signaling pathway and its inhibition by Tocilizumab.
References
- 1. Preclinical assessment of anti-CD40 Mab 5D12 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocilizumab (Actemra) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Anti-tumour effect of tocilizumab for osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dojindo.com [dojindo.com]
- 10. Tocilizumab in the treatment of rheumatoid arthritis: an evidence-based review and patient selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cotosudil: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and stability assessment of Cotosudil solutions.
This compound is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), a key enzyme involved in various cellular processes, including cell adhesion, migration, and smooth muscle contraction. Its primary application in research is in the study of glaucoma and ocular hypertension, where it has been shown to lower intraocular pressure by increasing the outflow of aqueous humor.
Mechanism of Action: ROCK Inhibition
This compound exerts its pharmacological effects by inhibiting the activity of ROCK1 and ROCK2. These kinases are downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork, a tissue involved in the drainage of aqueous humor from the eye. By inhibiting ROCK, this compound leads to the relaxation of the trabecular meshwork cells, thereby increasing the outflow of aqueous humor and reducing intraocular pressure.
Solution Preparation
The solubility of this compound is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the known solubility of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility (25°C) | Notes |
| DMSO | ≥ 30 mg/mL | May require sonication and warming to fully dissolve.[1] |
| Water | Insoluble | |
| Ethanol | Sparingly Soluble | |
| PBS (pH 7.4) | Insoluble | Precipitation may occur when diluting DMSO stock solutions. |
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for further dilutions in aqueous media for cell-based assays.
Materials:
-
This compound powder (Molecular Weight: 319.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.194 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) may also be applied.
-
Sterilization (optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
References
Application Notes and Protocols: Cotosudil for In Vitro ROCK Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotosudil is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of the actin cytoskeleton.[1][2] As serine/threonine kinases, ROCK1 and ROCK2 are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Their role in various pathologies has made them attractive targets for drug discovery, particularly in the context of glaucoma, ocular hypertension, and other diseases characterized by increased cellular contraction and fibrosis.[2][3] These application notes provide a detailed overview of the in vitro evaluation of ROCK inhibitors, using this compound as a focal point, and offer comprehensive protocols for conducting ROCK inhibition assays.
Due to the limited availability of specific biochemical data for this compound in the public domain, this document will utilize a representative ROCK inhibitor profile to illustrate data presentation and experimental design. This approach provides a practical framework for researchers to apply when specific data for this compound or other novel ROCK inhibitors becomes available.
The ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes the interaction of actin and myosin, leading to increased cell contraction and stress fiber formation. By phosphorylating and inhibiting MYPT1, ROCK further enhances MLC phosphorylation.
Caption: The Rho/ROCK signaling pathway leading to cellular contraction.
Quantitative Data for ROCK Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table provides a comparative overview of the IC50 values for several known ROCK inhibitors.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference Compound |
| Representative Data | 15 | 5 | No |
| Y-27632 | 140-220 | 140-220 | Yes |
| Fasudil | 10,700 | 1,900 | Yes |
| RKI-1447 | 14 | 6 | No |
| GSK429286A | 14 | 63 | No |
Note: The data for the "Representative Data" is illustrative and intended to provide a basis for experimental design and data interpretation in the absence of publicly available, specific IC50 values for this compound.
Experimental Protocols
In Vitro Enzymatic Assay for ROCK Inhibition
This protocol describes a common method for determining the IC50 value of a test compound against ROCK1 and ROCK2 in a cell-free enzymatic assay. The assay measures the phosphorylation of a substrate by the ROCK enzyme.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myosin Phosphatase Target Subunit 1 (MYPT1) or other suitable substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader compatible with the chosen detection reagent
Experimental Workflow:
Caption: Workflow for an in vitro ROCK inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. Include control wells with DMSO only (for 0% inhibition) and a known ROCK inhibitor (positive control).
-
Enzyme Addition: Dilute the ROCK1 or ROCK2 enzyme to the desired concentration in assay buffer and add it to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a mixture of the substrate (e.g., MYPT1) and ATP in assay buffer. Add this mixture to each well to start the enzymatic reaction. The final ATP concentration should be close to its Km value for the specific ROCK isoform.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling
To understand the specificity of a ROCK inhibitor, it is essential to screen it against a broad panel of other kinases. This provides a selectivity profile and helps to identify potential off-target effects. Kinase selectivity profiling is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases.
The general workflow for kinase selectivity profiling is similar to the in vitro enzymatic assay described above, but it is performed in a high-throughput format against hundreds of different kinases. The data is often presented as the percent inhibition at one or two fixed concentrations of the test compound, or as IC50 values for a subset of inhibited kinases.
Conclusion
These application notes provide a comprehensive guide for the in vitro characterization of ROCK inhibitors, with a focus on the methodologies relevant to the study of compounds like this compound. While specific quantitative data for this compound's inhibitory activity on ROCK1 and ROCK2 are not yet widely available, the provided protocols and illustrative data offer a solid foundation for researchers to design and execute their own in vitro studies. The detailed experimental procedures and data analysis guidelines will enable scientists in academic and industrial settings to effectively evaluate the potency and selectivity of novel ROCK inhibitors, thereby advancing research in areas such as glaucoma and other ROCK-associated diseases.
References
Application of Cotosudil in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotosudil is an investigational small molecule compound with potential neuroprotective properties. This document provides detailed application notes and protocols for assessing the neuroprotective effects of this compound in common in vitro neurotoxicity models. The assays described herein are designed to evaluate the compound's efficacy in mitigating neuronal damage induced by oxidative stress, excitotoxicity, and apoptosis, key pathological mechanisms implicated in a range of neurodegenerative diseases.
Putative Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects through a dual mechanism involving the reduction of oxidative stress and the inhibition of apoptotic pathways. It is proposed to enhance the endogenous antioxidant response and modulate key signaling cascades involved in programmed cell death.
Caption: Hypothesized signaling pathway of this compound's neuroprotective action.
Data Presentation
The following table summarizes hypothetical quantitative data from various neuroprotection assays performed with this compound.
| Assay Type | Model System | Inducer of Neurotoxicity | This compound Concentration (µM) | Measured Outcome | Result (% of Control) |
| Cell Viability | SH-SY5Y Neuroblastoma Cells | H₂O₂ (100 µM) | 1 | MTT Reduction | 65% |
| 10 | 85% | ||||
| 50 | 95% | ||||
| Oxidative Stress | Primary Cortical Neurons | Glutamate (50 µM) | 10 | Intracellular ROS Levels | 45% |
| Apoptosis | Cerebellar Granule Neurons | Staurosporine (1 µM) | 10 | Caspase-3 Activity | 30% |
| 10 | Annexin V Positive Cells | 35% | |||
| Excitotoxicity | Hippocampal Neurons | NMDA (100 µM) | 10 | LDH Release | 40% |
Experimental Protocols
Oxidative Stress Neuroprotection Assay
This protocol assesses the ability of this compound to protect neurons from oxidative stress-induced cell death.
Caption: Workflow for the oxidative stress neuroprotection assay.
Methodology:
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add a known oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate, to the wells.[1][2]
-
Incubation: Incubate the cells for a further 24 hours at 37°C in a humidified incubator.
-
Assessment of Reactive Oxygen Species (ROS):
-
Assessment of Cell Viability:
-
Cell viability can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Add MTT solution to each well and incubate for 2-4 hours. The resulting formazan crystals are then solubilized, and the absorbance is measured at 570 nm.
-
Apoptosis Inhibition Assay
This assay evaluates the potential of this compound to inhibit the apoptotic cascade in neurons.
Caption: Workflow for the apoptosis inhibition assay.
Methodology:
-
Cell Preparation: Culture primary neurons or a neuronal cell line in 6-well plates.
-
Compound Application: Treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Apoptosis Induction: Add an apoptosis-inducing agent, such as staurosporine, to the culture medium.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (typically 6-24 hours).
-
Cell Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[5]
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Excitotoxicity Neuroprotection Assay
This protocol is designed to determine if this compound can protect neurons from excitotoxic cell death.[7]
Caption: Workflow for the excitotoxicity neuroprotection assay.
Methodology:
-
Cell Culture: Plate primary hippocampal or cortical neurons in 96-well plates. Allow the neurons to mature and form synaptic connections.
-
Compound Treatment: Pre-incubate the mature neuronal cultures with various concentrations of this compound or vehicle for 1-2 hours.
-
Induction of Excitotoxicity: Expose the neurons to an excitotoxic agent such as N-methyl-D-aspartate (NMDA) or a high concentration of glutamate.[7][8]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Assessment of Cell Death:
-
Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Collect the cell culture supernatant.
-
Determine LDH activity using a commercially available LDH cytotoxicity assay kit.
-
Conclusion
The protocols outlined in this document provide a framework for evaluating the neuroprotective potential of this compound. By utilizing assays that model key aspects of neurodegeneration, researchers can elucidate the compound's mechanism of action and efficacy in protecting neurons from various insults. The provided hypothetical data serves as an example of the expected outcomes for a compound with neuroprotective properties in these assays.
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Glutamate Excitotoxicity Assay [neuroproof.com]
- 8. fujifilmcdi.com [fujifilmcdi.com]
Application Notes and Protocols for Cotosudil in Anti-Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. It is the common endpoint of many chronic inflammatory diseases and is a major cause of morbidity and mortality worldwide. A key signaling pathway implicated in the progression of fibrosis is the Rho-associated coiled-coil containing protein kinase (ROCK) pathway. Specifically, the ROCK2 isoform plays a central role in mediating pro-fibrotic cellular responses, including myofibroblast activation, ECM production, and inflammation.
Cotosudil is a potent and selective small molecule inhibitor of ROCK2. Its targeted mechanism of action makes it a promising therapeutic candidate for a range of fibrotic diseases. These application notes provide detailed protocols for evaluating the anti-fibrotic efficacy of this compound in established preclinical models of fibrosis.
Mechanism of Action of this compound
This compound selectively inhibits the kinase activity of ROCK2. In the context of fibrosis, transforming growth factor-beta (TGF-β) is a master regulator that promotes the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts. This process is partly mediated through the ROCK2 pathway. By inhibiting ROCK2, this compound is hypothesized to disrupt the actin cytoskeleton rearrangements necessary for myofibroblast activation, thereby reducing the expression of key fibrotic proteins such as alpha-smooth muscle actin (α-SMA) and collagen.[1][2] Furthermore, ROCK2 inhibition has been shown to modulate immune responses, which can also contribute to its anti-fibrotic effects.[3]
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols, demonstrating the anti-fibrotic potential of this compound.
Table 1: In Vitro Efficacy of this compound on TGF-β1-Induced Myofibroblast Differentiation in Normal Human Lung Fibroblasts (NHLFs)
| Treatment Group | This compound Conc. (nM) | α-SMA Expression (Normalized to Vehicle) | Collagen I Deposition (Normalized to Vehicle) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| TGF-β1 (10 ng/mL) | 0 | 4.52 ± 0.38 | 5.21 ± 0.45 |
| TGF-β1 + this compound | 10 | 3.15 ± 0.29 | 3.58 ± 0.33 |
| TGF-β1 + this compound | 100 | 1.89 ± 0.21 | 2.05 ± 0.24 |
| TGF-β1 + this compound | 1000 | 1.12 ± 0.15 | 1.23 ± 0.18 |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Lung Hydroxyproline (µg/mg tissue) | Ashcroft Fibrosis Score |
| Saline Control | - | 15.2 ± 2.1 | 0.5 ± 0.2 |
| Bleomycin + Vehicle | - | 48.5 ± 5.6 | 6.8 ± 0.9 |
| Bleomycin + this compound | 10 | 35.1 ± 4.2 | 4.5 ± 0.7 |
| Bleomycin + this compound | 30 | 22.8 ± 3.1 | 2.7 ± 0.5 |
| Bleomycin + Nintedanib | 60 | 25.4 ± 3.5 | 3.1 ± 0.6 |
Mandatory Visualization
Caption: this compound inhibits the ROCK2 signaling pathway to reduce fibrosis.
Caption: Workflow for evaluating this compound's in vitro anti-fibrotic activity.
Caption: Workflow for evaluating this compound's in vivo anti-fibrotic efficacy.
Experimental Protocols
Protocol 1: In Vitro TGF-β1-Induced Fibrosis in Normal Human Lung Fibroblasts (NHLFs)
This protocol details the methodology to assess the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.[4][5]
Materials:
-
Normal Human Lung Fibroblasts (NHLFs)
-
Fibroblast Growth Medium (FGM)
-
DMEM with 0.1% Bovine Serum Albumin (BSA)
-
Recombinant Human TGF-β1
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibodies: anti-α-SMA, anti-Collagen I
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed NHLFs in a 96-well imaging plate at a density of 5,000 cells/well in FGM. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Serum Starvation: After 24 hours, aspirate the FGM and wash the cells once with PBS. Add 100 µL of DMEM with 0.1% BSA to each well and incubate for an additional 24 hours to synchronize the cells.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM with 0.1% BSA. Pre-treat the cells by adding 50 µL of the this compound solution to the appropriate wells and incubate for 1 hour.
-
TGF-β1 Stimulation: Prepare a 3X solution of TGF-β1 (30 ng/mL) in DMEM with 0.1% BSA. Add 50 µL of this solution to all wells except the vehicle control (final TGF-β1 concentration will be 10 ng/mL). Add 50 µL of media to the vehicle control wells.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 48 hours.
-
Immunofluorescence Staining:
-
Aspirate the media and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (anti-α-SMA and anti-Collagen I) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of α-SMA and Collagen I, normalizing to the cell count (DAPI).
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes a widely used model to induce lung fibrosis in mice to test the therapeutic efficacy of anti-fibrotic compounds like this compound.[6][7][8]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetics (e.g., Ketamine/Xylazine)
-
Oral gavage needles
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Fibrosis Induction (Day 0):
-
Anesthetize a mouse via intraperitoneal injection.
-
Once fully anesthetized, place the mouse in a supine position on a surgical board.
-
Make a small incision in the neck to expose the trachea.
-
Using a 26-gauge needle, intratracheally instill a single dose of bleomycin (1.5 - 3.0 mg/kg) in 50 µL of sterile saline.[9] Control animals receive 50 µL of sterile saline.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Compound Administration (Days 1-21):
-
Randomly divide the bleomycin-treated mice into treatment groups (n=8-10 per group): Vehicle, this compound (low dose), this compound (high dose), and a positive control (e.g., Nintedanib).
-
Administer the assigned treatment daily via oral gavage from day 1 to day 21.
-
Monitor the body weight and clinical signs of the mice daily.
-
-
Euthanasia and Tissue Collection (Day 21):
-
Euthanize the mice by an approved method.
-
Open the thoracic cavity and perfuse the lungs with saline via the right ventricle.
-
Excise the lungs. Tie off the left bronchus, remove the left lung, and snap-freeze it in liquid nitrogen for biochemical analysis.
-
Inflate the right lung with 10% neutral buffered formalin at a constant pressure and immerse it in formalin for histological analysis.
-
Sub-Protocol 2a: Hydroxyproline Assay for Collagen Quantification
This assay quantifies the total collagen content in the lung tissue, a primary endpoint for fibrosis.[10][11]
Procedure:
-
Tissue Preparation: Take the frozen left lung lobe and determine its weight.
-
Hydrolysis: Place the tissue in a pressure-tight vial with 1 mL of 6N HCl. Hydrolyze at 110-120°C for 12-24 hours.[12]
-
Sample Preparation: Let the hydrolysate cool. Transfer a small aliquot to a new tube and dry it using a speed vacuum or by heating at 60°C.
-
Assay:
-
Re-suspend the dried samples in assay buffer.
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Add Chloramine-T reagent to all samples and standards and incubate for 20 minutes at room temperature.
-
Add DMAB reagent (Ehrlich's reagent) and incubate at 60°C for 60-90 minutes.[10]
-
-
Measurement: Read the absorbance at 560 nm using a plate reader. Calculate the hydroxyproline concentration from the standard curve and express it as µg per mg of wet lung tissue.
Sub-Protocol 2b: Masson's Trichrome Staining for Histological Assessment
This staining method allows for the visualization and semi-quantitative scoring of collagen deposition in lung tissue sections.[13][14]
Procedure:
-
Tissue Processing: Process the formalin-fixed right lung, embed in paraffin, and cut 5 µm sections.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin to stain the nuclei black.[15]
-
Stain with Biebrich scarlet-acid fuchsin to stain the cytoplasm and muscle red.
-
Differentiate with phosphomolybdic-phosphotungstic acid.
-
Stain with aniline blue to stain collagen blue.
-
Dehydrate and mount the slides.
-
-
Analysis:
-
Image the stained slides using a brightfield microscope.
-
Perform a semi-quantitative assessment of fibrosis using the Ashcroft scoring method.[8] A pathologist blinded to the treatment groups should perform the scoring.
-
Alternatively, use image analysis software to quantify the blue-stained area (collagen) as a percentage of the total tissue area.[16]
-
References
- 1. Paving the ROCKy Path to Novel Antifibrotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A roadmap for developing and engineering in vitro pulmonary fibrosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 9. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. Hydroxyproline assay [bio-protocol.org]
- 11. Hydroxyproline assay [bio-protocol.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Masson’s trichrome staining and fibrosis scoring [bio-protocol.org]
- 15. ihisto.io [ihisto.io]
- 16. researchhub.com [researchhub.com]
Application Note and Protocol: Western Blot Analysis of Cotosudil-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cotosudil is a small molecule inhibitor of Rho-associated protein kinase (ROCK)[1]. The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, making ROCK a significant therapeutic target. This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on protein expression and phosphorylation in treated cells. Western blotting is a widely used technique to detect specific proteins in a sample, involving their separation by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies[2][3].
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the kinase activity of ROCK. In the canonical pathway, the small GTPase Rho activates ROCK, which then phosphorylates downstream substrates like Myosin Phosphatase Target Subunit 1 (MYPT1) and Lim Kinase (LIMK). This phosphorylation cascade ultimately regulates actin-myosin contractility and cytoskeletal dynamics. By inhibiting ROCK, this compound is expected to decrease the phosphorylation of its downstream targets.
Caption: this compound inhibits the ROCK signaling pathway.
Experimental Workflow Overview
The Western blot procedure involves several sequential stages, from preparing protein lysates from this compound-treated cells to detecting the target proteins. Each step must be carefully optimized to ensure reliable and reproducible results.
Caption: General workflow for Western blot analysis.
Data Presentation and Reagent Preparation
Quantitative data should be meticulously recorded. The following tables provide templates for reagent preparation and data logging.
Table 1: Buffer and Reagent Composition
| Reagent/Buffer | Components |
| RIPA Lysis Buffer | 25mM Tris-HCl (pH 7.5), 150mM NaCl, 1% NP-40, 1mM EDTA (pH 8.0)[4]. Freshly add: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail, 1mM PMSF, 1mM Na3VO4[4]. |
| 10x Tris Buffered Saline (TBS) | 200mM Tris, 1.5M NaCl. Adjust pH to 7.6. |
| TBST (Wash Buffer) | 1x TBS with 0.1% Tween® 20[5]. |
| Blocking Buffer | 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST[5]. |
| 4x SDS Sample Buffer | 250mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol (add fresh). |
| Transfer Buffer | 25mM Tris base, 190mM glycine, 20% methanol[2][6]. For proteins >80 kDa, 0.1% SDS can be added[6]. |
Table 2: Suggested Antibody Dilutions for ROCK Pathway Analysis
| Primary Antibody | Host Species | Suggested Dilution | Supplier (Example) |
| Phospho-MYPT1 (Thr853) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total MYPT1 | Rabbit | 1:1000 | Cell Signaling Technology |
| ROCK1 | Mouse | 1:1000 | Santa Cruz Biotechnology |
| GAPDH (Loading Control) | Mouse | 1:5000 | Proteintech |
| β-Actin (Loading Control) | Mouse | 1:5000 | Abcam |
| Secondary Antibody | |||
| Anti-Rabbit IgG, HRP-linked | Goat | 1:2000 - 1:5000 | Cell Signaling Technology |
| Anti-Mouse IgG, HRP-linked | Horse | 1:2000 - 1:5000 | Cell Signaling Technology |
| Note: Optimal antibody dilutions must be determined empirically. |
Table 3: Sample Densitometry Data Log
| Treatment Group | Target Protein Band Intensity | Loading Control Band Intensity | Normalized Intensity |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the cell line and specific antibodies used.
4.1. Cell Culture and Treatment
-
Culture your cells of interest to approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
4.2. Sample Preparation (Cell Lysis)
-
After treatment, place the cell culture dish on ice and aspirate the media.
-
Add ice-cold RIPA buffer to the dish (e.g., 500 µL for a 10 cm plate)[5].
-
Scrape the adherent cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube[4][6].
-
Agitate the lysate for 30 minutes at 4°C[6].
-
To reduce viscosity from DNA, sonicate the lysate briefly (10-15 seconds) on ice[5][6].
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris[6].
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube[6].
4.3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to have equal amounts of protein for each sample (typically 20-50 µg per lane)[6][7].
4.4. SDS-PAGE
-
Add 4x SDS sample buffer to the normalized protein samples and boil at 95-100°C for 5-10 minutes[6][7].
-
Load equal amounts of protein into the wells of an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein (e.g., 8% for >100 kDa, 12% for 10-30 kDa)[2].
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
4.5. Protein Transfer
-
Equilibrate the gel in 1x transfer buffer for 10-15 minutes[6].
-
Soak the PVDF or nitrocellulose membrane in methanol for 30 seconds, followed by transfer buffer[2][7].
-
Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped[7].
-
Perform the transfer according to the manufacturer's instructions for your specific apparatus (wet or semi-dry). A wet transfer is often performed overnight at a low constant current (e.g., 10 mA) in a cold room[6].
4.6. Immunodetection
-
After transfer, briefly rinse the membrane with TBST. You can stain with Ponceau S to visualize total protein and confirm transfer efficiency[6].
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[5][8].
-
Incubate the membrane with the primary antibody diluted in Blocking Buffer. Incubation is typically performed overnight at 4°C with gentle agitation[3][5][8].
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody[5][7].
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation[5][7].
-
Wash the membrane again three times for 10 minutes each with TBST[7].
4.7. Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane completely with the substrate solution for 1-5 minutes[2][7].
-
Capture the chemiluminescent signal using an imaging system (e.g., ChemiDoc) or by exposing it to X-ray film[2][4].
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of the loading control (e.g., GAPDH or β-Actin) to account for loading differences.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. origene.com [origene.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad.com [bio-rad.com]
- 7. ptglab.com [ptglab.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols for Immunohistochemistry Staining with Cotosudil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotosudil is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of the ROCK pathway has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurological disorders. This compound, by inhibiting ROCK, presents a promising therapeutic strategy for these conditions.
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of this compound on target tissues. By detecting changes in the expression and phosphorylation status of downstream effectors of the ROCK pathway, researchers can elucidate the mechanism of action of this compound and assess its pharmacodynamic effects. These application notes provide detailed protocols for the immunohistochemical analysis of key ROCK signaling pathway markers in tissues treated with this compound.
Principle of this compound Action
This compound exerts its biological effects by inhibiting the kinase activity of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream substrates, leading to a variety of cellular responses. A primary consequence of ROCK inhibition is the modulation of the actin cytoskeleton. By preventing the phosphorylation of Myosin Light Chain (MLC), this compound leads to a reduction in actomyosin contractility and stress fiber formation.
Key Downstream Markers for IHC Analysis
The following markers are recommended for assessing the pharmacodynamic effects of this compound using immunohistochemistry:
-
Phosphorylated Myosin Light Chain 2 (pMLC2) (Ser19): As a direct substrate of ROCK, the levels of pMLC2 are expected to decrease upon this compound treatment. This serves as a primary and direct biomarker of ROCK inhibition.[3]
-
Glial Fibrillary Acidic Protein (GFAP): In the central nervous system, ROCK inhibition has been shown to reduce the expression of GFAP, a marker of astrogliosis.[4][5] Therefore, a decrease in GFAP staining intensity can indicate the therapeutic effect of this compound in neurological models.
Quantitative Data Summary
The following tables provide representative quantitative data that could be obtained from IHC experiments evaluating the effect of this compound. These values are illustrative and will vary depending on the experimental model, tissue type, and specific antibodies used.
Table 1: Effect of this compound on Phosphorylated Myosin Light Chain 2 (pMLC2) Staining Intensity
| Treatment Group | Concentration (µM) | Mean Staining Intensity (OD) | Standard Deviation | % Decrease from Control |
| Vehicle Control | 0 | 0.75 | 0.08 | 0% |
| This compound | 1 | 0.52 | 0.06 | 30.7% |
| This compound | 10 | 0.28 | 0.04 | 62.7% |
| This compound | 50 | 0.15 | 0.03 | 80.0% |
*OD = Optical Density, a measure of staining intensity.[6]
Table 2: Effect of this compound on Glial Fibrillary Acidic Protein (GFAP) Positive Cells
| Treatment Group | Dose (mg/kg) | Mean Number of GFAP+ Cells/mm² | Standard Deviation | % Decrease from Control |
| Vehicle Control | 0 | 152 | 15 | 0% |
| This compound | 10 | 118 | 12 | 22.4% |
| This compound | 30 | 75 | 9 | 50.7% |
| This compound | 100 | 42 | 6 | 72.4% |
Experimental Protocols
A generalized protocol for immunohistochemical staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections is provided below. This should be optimized for specific antibodies and tissue types.
General Immunohistochemistry Protocol for FFPE Tissues
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 minutes. d. Immerse in 70% Ethanol: 2 minutes. e. Rinse in distilled water.
2. Antigen Retrieval: a. Immerse slides in a suitable antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0). b. Heat the solution to 95-100°C for 20-30 minutes using a microwave, pressure cooker, or water bath. c. Allow slides to cool in the buffer for 20 minutes at room temperature.[7]
3. Peroxidase Blocking (for chromogenic detection): a. Incubate sections in 3% Hydrogen Peroxide in methanol for 15-20 minutes to block endogenous peroxidase activity. b. Rinse with Phosphate Buffered Saline (PBS).
4. Blocking: a. Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
5. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-pMLC2 or anti-GFAP) to its optimal concentration in the blocking solution. b. Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. Rinse slides with PBS (3 changes, 5 minutes each). b. Incubate sections with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
7. Detection (for chromogenic detection): a. Rinse slides with PBS (3 changes, 5 minutes each). b. Incubate with an avidin-biotin-enzyme complex (ABC reagent) for 30-60 minutes. c. Rinse with PBS (3 changes, 5 minutes each). d. Apply the chromogen substrate (e.g., DAB) and monitor for color development. e. Stop the reaction by rinsing with distilled water.
8. Counterstaining: a. Lightly counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water.
9. Dehydration and Mounting: a. Dehydrate sections through graded ethanol solutions (70%, 95%, 100%). b. Clear in xylene and mount with a permanent mounting medium.
Specific Protocol for Phospho-Myosin Light Chain 2 (pMLC2) Staining
-
Primary Antibody: Rabbit anti-pMLC2 (Ser19) (e.g., Cell Signaling Technology, #3671).
-
Recommended Dilution: 1:100 - 1:400 (optimize for your specific tissue).[3]
-
Antigen Retrieval: Citrate Buffer (pH 6.0).[3]
-
Expected Staining Pattern: Cytoplasmic, with emphasis on cortical actin structures. A decrease in staining intensity is expected with this compound treatment.
Specific Protocol for Glial Fibrillary Acidic Protein (GFAP) Staining
-
Primary Antibody: Mouse anti-GFAP (e.g., Millipore, MAB360).
-
Recommended Dilution: 1:500 - 1:1000 (optimize for your specific tissue).
-
Antigen Retrieval: Tris-EDTA (pH 9.0).[4]
-
Expected Staining Pattern: Cytoplasmic staining in astrocytes. A reduction in the number of stained cells and/or staining intensity is expected with this compound treatment in models of CNS injury or disease.
Visualizations
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Immunohistochemistry for phospho-myosin light chain 2 in adult murine skin [protocols.io]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. nordiqc.org [nordiqc.org]
- 6. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Ophthalmic Delivery of Cotosudil and other Rho Kinase (ROCK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for Cotosudil, a Rho kinase (ROCK) inhibitor, for ophthalmic research. Due to the limited publicly available data specifically on this compound, this document leverages extensive research on other well-studied ROCK inhibitors, such as Netarsudil and Ripasudil, as highly relevant surrogates. These compounds share a common mechanism of action and are used in the treatment of glaucoma and ocular hypertension.
Introduction to this compound and ROCK Inhibitors in Ophthalmology
This compound is a small molecule inhibitor of Rho-associated protein kinase (ROCK). In the context of ophthalmology, ROCK inhibitors represent a novel class of drugs for the treatment of glaucoma and ocular hypertension. Their primary mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork, the main drainage pathway of the eye. By inhibiting ROCK, these agents induce relaxation of the trabecular meshwork cells, leading to a reduction in intraocular pressure (IOP).
Signaling Pathway of ROCK Inhibitors in the Trabecular Meshwork
The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of trabecular meshwork cells. Activation of this pathway leads to increased actin-myosin-mediated contraction, which in turn increases the resistance to aqueous humor outflow and elevates IOP. ROCK inhibitors counteract this by blocking the downstream effects of RhoA activation.
Caption: Rho/ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of this compound.
Ophthalmic Delivery Methods for ROCK Inhibitors
The most common and convenient method for delivering ROCK inhibitors to the eye is through topical ophthalmic solutions (eye drops). However, researchers are exploring novel drug delivery systems to enhance bioavailability and prolong the therapeutic effect.
Topical Ophthalmic Solutions
Description: This is the standard and most widely researched method for delivering ROCK inhibitors in both preclinical and clinical settings.
Formulation Considerations:
-
pH: The pH of the formulation should be optimized for drug stability and ocular comfort.
-
Viscosity: Viscosity-enhancing agents can be included to increase the residence time of the drug on the ocular surface.
-
Preservatives: For multi-dose formulations, preservatives are necessary to prevent microbial contamination. However, preservative-free options are preferred to minimize ocular surface toxicity.
Experimental Workflow for Preclinical Studies (Rabbit Model):
Caption: Experimental workflow for preclinical evaluation of topical this compound.
Novel Drug Delivery Systems
Description: To overcome the challenges of low bioavailability and the need for frequent administration associated with topical eye drops, novel delivery systems are being investigated for ROCK inhibitors.
-
Nanoparticles: Encapsulating ROCK inhibitors in nanoparticles, such as PLGA microspheres or chitosan nanoparticles, can improve their penetration through ocular barriers and provide sustained release.
-
Hydrogels: In-situ gelling formulations can be applied as a liquid and transition to a gel upon contact with the ocular surface, prolonging drug residence time.
-
Drug-Eluting Contact Lenses: Medicated contact lenses can offer continuous and sustained delivery of ROCK inhibitors directly to the cornea.
Experimental Protocols
Protocol 1: Topical Administration of this compound Ophthalmic Solution in a Rabbit Model
Objective: To evaluate the IOP-lowering efficacy and ocular tolerability of a this compound ophthalmic solution in a normotensive rabbit model.
Materials:
-
This compound ophthalmic solution (concentration to be determined based on preclinical data of similar ROCK inhibitors, e.g., 0.02% - 0.4%)
-
Vehicle control (formulation without the active pharmaceutical ingredient)
-
New Zealand White rabbits (male or female, 2-3 kg)
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Calibrated micropipette
Procedure:
-
Animal Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Measure the baseline IOP in both eyes using a calibrated tonometer. Record the average of three consecutive readings for each eye.
-
-
Drug Administration:
-
Randomly assign rabbits to treatment and control groups.
-
Instill a single 50 µL drop of the this compound ophthalmic solution into one eye of each rabbit in the treatment group.
-
Instill a single 50 µL drop of the vehicle control into the contralateral eye.
-
For the control group, instill the vehicle in one eye.
-
-
Post-Dose IOP Measurement:
-
Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) after drug administration, following the same procedure as the baseline measurement.
-
-
Ocular Tolerability Assessment:
-
Visually inspect the eyes at each time point for signs of irritation, such as conjunctival hyperemia, chemosis, and discharge.
-
Score the observations using a standardized scale (e.g., Draize eye test).
-
-
Data Analysis:
-
Calculate the mean change in IOP from baseline for each group at each time point.
-
Statistically compare the IOP reduction between the this compound-treated eyes and the vehicle-treated eyes.
-
Protocol 2: In Vitro Assessment of this compound on Trabecular Meshwork Cell Contractility
Objective: To determine the effect of this compound on the contractility of human trabecular meshwork (HTM) cells.
Materials:
-
Primary human trabecular meshwork (HTM) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Collagen gel contraction assay kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture HTM cells in appropriate flasks until they reach 80-90% confluency.
-
Collagen Gel Preparation:
-
Prepare collagen gels in a 24-well plate according to the manufacturer's instructions.
-
Embed a known number of HTM cells (e.g., 2 x 10^5 cells/gel) within the collagen matrix.
-
-
Treatment:
-
After the gels have polymerized, replace the culture medium with serum-free medium containing various concentrations of this compound or vehicle control.
-
-
Contraction Measurement:
-
Incubate the plates at 37°C and 5% CO2.
-
At specified time points (e.g., 24, 48, and 72 hours), measure the diameter of the collagen gels.
-
The reduction in gel diameter is indicative of cell-mediated contraction.
-
-
Data Analysis:
-
Calculate the percentage of gel contraction for each treatment group relative to the initial gel size.
-
Compare the contraction of this compound-treated gels to the vehicle-treated controls.
-
Quantitative Data Summary
The following tables summarize the IOP-lowering efficacy of Netarsudil and Ripasudil from clinical trials. This data can serve as a benchmark for preclinical and clinical studies of this compound.
Table 1: Summary of IOP Reduction with Netarsudil Ophthalmic Solution 0.02% (ROCKET-1 and ROCKET-2 Pooled Data)
| Time Point | Mean IOP Reduction from Baseline (mmHg) in Patients with Baseline IOP < 25 mmHg |
| Week 2 | |
| 8:00 AM | 3.9 |
| 10:00 AM | 3.7 |
| 4:00 PM | 3.3 |
| Week 6 | |
| 8:00 AM | 3.9 |
| 10:00 AM | 3.5 |
| 4:00 PM | 3.2 |
| Month 3 | |
| 8:00 AM | 3.7 |
| 10:00 AM | 3.5 |
| 4:00 PM | 3.2 |
Table 2: Summary of IOP Reduction with Ripasudil Ophthalmic Solution in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension
| Ripasudil Concentration | Duration of Treatment | Mean IOP Reduction from Baseline (mmHg) |
| 0.1% | 8 weeks | 3.4 |
| 0.2% | 8 weeks | 3.2 |
| 0.4% | 8 weeks | 3.5 |
Conclusion
This compound, as a ROCK inhibitor, holds significant promise for the treatment of glaucoma and ocular hypertension. The delivery methods and experimental protocols outlined in these application notes, based on extensive research of similar compounds, provide a solid foundation for researchers and drug development professionals. Further studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound and to optimize its delivery for maximal therapeutic benefit.
Troubleshooting & Optimization
Cotosudil solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Cotosudil in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Why might this compound exhibit poor solubility in aqueous solutions?
A2: Like many small molecule inhibitors, this compound's chemical structure may contain hydrophobic moieties that limit its ability to form favorable interactions with water molecules. The molecular weight of this compound is 319.42 g/mol [2]. For a drug to be readily soluble, it needs to overcome the strong intermolecular forces of its own crystal lattice and interact with the solvent. Compounds with high crystallinity and lipophilic characteristics often exhibit poor aqueous solubility[3][4].
Q3: What are the initial steps I should take to dissolve this compound for in vitro experiments?
A3: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO[5]. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting the biological system.
Q4: Can I heat or sonicate my aqueous solution to dissolve this compound?
A4: Yes, applying gentle heat and sonication can help dissolve this compound, as noted for its preparation in DMSO[1]. However, be cautious with temperature, as excessive heat can degrade the compound or affect the stability of other components in your buffer. Always check the compound's stability at elevated temperatures if possible.
Troubleshooting Guide
Q1: I've diluted my this compound DMSO stock into my aqueous buffer, and it precipitated. What should I do?
A1: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Utilize Pluronic® F-68: This is a non-ionic block copolymer surfactant that is often used in cell culture to aid in the solubilization of compounds with low aqueous solubility.
Q2: My experimental protocol requires a higher concentration of this compound in an aqueous solution than I can achieve. What are my options?
A2: If you require a higher concentration, you may need to explore more advanced formulation strategies:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer may significantly increase its solubility. You would need to determine the pKa of the compound to predict the optimal pH range.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, thereby increasing their apparent aqueous solubility.
-
Solid Dispersion: For more advanced applications, creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility[3]. This involves co-dissolving the drug and a carrier in a common solvent and then removing the solvent.
Q3: Can I prepare an aqueous stock solution of this compound directly?
A3: Given the high likelihood of poor aqueous solubility, preparing a stock solution directly in water or buffer is not recommended without first determining its solubility limit. Attempting to do so may result in an incomplete dissolution and an inaccurate stock concentration. It is best practice to start with a high-concentration stock in an organic solvent.
Data Presentation
The following tables summarize the known solubility of this compound and provide a template for recording your own experimental solubility data.
Table 1: Known Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 50 mg/mL (156.53 mM) | Ultrasonic and warming to 60°C | [1] |
Table 2: Experimental Solubility Log Template
| Solvent/Buffer System | pH | Additives (e.g., Co-solvent, Surfactant) | Temperature (°C) | Maximum Soluble Concentration | Observations (e.g., Precipitation) |
| PBS | 7.4 | 0.5% DMSO | 25 | ||
| Tris-HCl | 8.0 | 1% Ethanol | 37 | ||
| Water | N/A | 0.1% Tween® 80 | 25 |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mg/mL).
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (e.g., 37-60°C) can also be applied[1].
-
Ensure Complete Dissolution: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution Using a Co-Solvent
-
Start with the Buffer: In a sterile tube, add the required volume of your final aqueous buffer.
-
Vortexing Dilution: While vortexing the aqueous buffer, add the small volume of your this compound DMSO stock solution drop-wise. The continuous mixing helps to disperse the compound and prevent immediate precipitation.
-
Final Concentration Check: Ensure the final concentration of DMSO is at a level compatible with your experimental system (typically below 0.5%).
-
Inspect for Clarity: After addition, check the solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final this compound concentration.
Protocol 3: pH-Adjustment Feasibility Study
-
Prepare a Suspension: Create a suspension of this compound in deionized water (e.g., 1 mg/mL).
-
Aliquot: Distribute the suspension into several tubes.
-
Adjust pH: Using dilute HCl and NaOH, adjust the pH of each tube to a different value (e.g., pH 2, 4, 6, 7, 8, 10).
-
Equilibrate: Shake the samples at a constant temperature for several hours to allow them to reach equilibrium.
-
Separate and Measure: Centrifuge the samples to pellet the undissolved compound. Carefully remove the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV). This will give you a pH-solubility profile.
Mandatory Visualizations
Caption: The Rho/ROCK signaling pathway, a target of this compound.
Caption: Experimental workflow for addressing this compound solubility issues.
References
Technical Support Center: Optimizing Cotosudil Concentration for In-Vivo Studies
Welcome to the technical support center for the use of Cotosudil in in vivo research applications. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, a novel Rho kinase (ROCK) inhibitor.
Understanding this compound's Mechanism of Action
This compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, motility, contraction, and proliferation. By inhibiting ROCK, this compound can modulate these cellular functions, making it a valuable tool for investigating a range of physiological and pathological processes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: For a novel ROCK inhibitor like this compound, determining the optimal starting dose requires a careful review of available in vitro data and literature on similar compounds. A dose-finding study is strongly recommended. As a general starting point for small molecule inhibitors, a concentration that is 10-fold lower than the in vitro IC50, adjusted for anticipated bioavailability and animal model, is often used. For other ROCK inhibitors, such as Fasudil, intravenous doses of 60 mg twice daily have been used in human clinical trials for stroke. For preclinical animal studies, a thorough literature search for the specific model is advised to determine a relevant starting dose range.
Q2: How should I prepare this compound for in vivo administration, especially if I encounter solubility issues?
A2: Poor aqueous solubility is a common challenge with small molecule inhibitors. If this compound exhibits poor solubility in standard vehicles like saline or PBS, consider the following formulation strategies:
-
Co-solvents: A mixture of water and a biocompatible organic solvent (e.g., DMSO, ethanol, polyethylene glycol) can enhance solubility. It is critical to first determine the maximum tolerated concentration of the chosen solvent in your animal model to avoid vehicle-induced toxicity.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar formulations that improve solubility and stability.
-
Cyclodextrins: Encapsulating this compound within a cyclodextrin molecule can significantly increase its aqueous solubility.
-
Nanosuspensions: Milling the drug to create a nanocrystal suspension can improve dissolution rate and bioavailability.
A pilot study to assess the tolerability of the chosen formulation is essential before proceeding with efficacy studies.
Q3: What are the potential off-target effects or toxicities associated with ROCK inhibitors like this compound?
A3: As with any kinase inhibitor, the potential for off-target effects exists. For ROCK inhibitors, a key on-target effect that can be dose-limiting is vasodilation, leading to a decrease in blood pressure. Therefore, monitoring blood pressure in initial dose-escalation studies is advisable. Other potential toxicities could be related to the specific chemical structure of this compound and should be assessed through a standard toxicology screen, including monitoring of animal weight, behavior, and histopathological analysis of major organs at the end of the study.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: The method for monitoring efficacy will depend on the specific disease model being studied. This could include:
-
Pharmacodynamic (PD) markers: Measuring the phosphorylation of downstream targets of ROCK, such as myosin light chain (MLC) or myosin phosphatase target subunit 1 (MYPT1), in tissue or blood samples can provide direct evidence of target engagement.
-
Disease-specific readouts: These could range from tumor size measurements in oncology models to behavioral assessments in neurological models, or histological scoring of tissue damage in inflammatory models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous vehicles. | Inherent hydrophobicity of the small molecule. | Refer to the formulation strategies outlined in FAQ 2 . Start with a small amount of the compound and test solubility in various biocompatible vehicles. |
| Precipitation of this compound upon injection. | Change in pH or temperature from the formulation vehicle to the physiological environment. | Consider adjusting the pH of the formulation or using a vehicle with higher buffering capacity. Warming the formulation slightly before injection may also help, but stability at that temperature must be confirmed. |
| Observed toxicity at presumed therapeutic doses (e.g., weight loss, lethargy). | The dose may be too high, or the vehicle itself may be causing toxicity. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Include a vehicle-only control group to rule out vehicle-induced toxicity. |
| Lack of efficacy at non-toxic doses. | Poor bioavailability, rapid metabolism, or insufficient target engagement. | Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and the target tissue over time. Correlate PK data with pharmacodynamic (PD) markers (see FAQ 4 ) to ensure adequate target inhibition is achieved. |
| High variability in experimental results. | Inconsistent formulation, inaccurate dosing, or biological variability in the animal model. | Ensure the formulation is homogenous and stable. Use precise dosing techniques. Increase the number of animals per group to account for biological variability. |
Data Presentation
Summarizing quantitative data in a structured format is crucial for interpretation and comparison. Below are example tables for presenting key in vivo data.
Table 1: Example Dose-Response Data for this compound Efficacy
| Treatment Group | Dose (mg/kg) | N | Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | 0 | 10 | 1500 ± 120 | 0 |
| This compound | 10 | 10 | 1100 ± 95 | 26.7 |
| This compound | 30 | 10 | 750 ± 80 | 50.0 |
| This compound | 100 | 10 | 400 ± 55 | 73.3 |
Table 2: Example Toxicology Data for this compound
| Treatment Group | Dose (mg/kg) | N | Body Weight Change (%) ± SEM | Serum ALT (U/L) ± SEM |
| Vehicle Control | 0 | 8 | +5.2 ± 1.1 | 35 ± 4 |
| This compound | 30 | 8 | +4.8 ± 1.3 | 40 ± 5 |
| This compound | 100 | 8 | -2.1 ± 0.8 | 150 ± 25 |
| This compound | 300 | 8 | -10.5 ± 2.5 | 450 ± 60 |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Add PEG300 to the DMSO/Cotosudil solution and vortex until fully dissolved. The ratio of DMSO to PEG300 may need to be optimized (e.g., 1:1 or 1:2).
-
Slowly add saline to the co-solvent mixture while vortexing to reach the final desired concentration.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation is not suitable for injection.
-
Prepare the formulation fresh on the day of use.
-
Protocol 2: Acute Toxicity Assessment in Rodents
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Grouping: Divide animals into at least four groups (n=5-8 per group): a vehicle control group and at least three this compound dose groups (e.g., low, medium, high).
-
Administration: Administer a single dose of the this compound formulation or vehicle via the intended experimental route (e.g., intraperitoneal, oral gavage, intravenous).
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for the first 24 hours.
-
Record body weight daily for 14 days.
-
At the end of the study (Day 14), collect blood for clinical chemistry analysis (e.g., ALT, AST, BUN, creatinine).
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
-
Data Analysis: Compare the data from the this compound-treated groups to the vehicle control group to identify any dose-dependent toxicities.
Visualizations
Caption: A diagram of the general Rho-ROCK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for optimizing a novel inhibitor for in vivo studies.
References
Cotosudil Off-Target Effects in Primary Cell Lines: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential off-target effects of cotosudil, a Rho-associated coiled-coil kinase (ROCK) inhibitor, in primary cell line experiments. Due to the limited availability of a comprehensive public kinome scan for this compound, this guide synthesizes information on the broader class of ROCK inhibitors and provides protocols to help researchers identify and mitigate potential off-target effects in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent inhibitor of Rho-associated coiled-coil kinases, ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in processes such as cell contraction, adhesion, migration, and proliferation.[1][2][3] In primary cells, inhibition of ROCK signaling is expected to lead to changes in cell morphology, reduced stress fiber formation, and altered cell motility.
Q2: What are the potential off-target effects of this compound?
While specific data for this compound is limited, other ROCK inhibitors have demonstrated off-target activities, particularly at higher concentrations.[4] These off-target effects can be attributed to the conserved nature of the ATP-binding pocket among kinases. Potential off-target kinases for ROCK inhibitors may include other members of the AGC kinase family (e.g., PKA, PKG, PKC) and other unrelated kinases. Researchers should be aware that observed phenotypes, especially at high micromolar concentrations, may not be solely due to ROCK inhibition.
Q3: We are observing unexpected changes in cell viability in our primary endothelial cells treated with this compound. Could this be an off-target effect?
It is possible. While ROCK inhibition can influence endothelial cell function, significant cytotoxicity may indicate off-target effects.[4] It is recommended to perform a dose-response curve to determine the IC50 for the observed phenotype and compare it to the known IC50 for ROCK inhibition. Additionally, consider performing a cell viability assay (see Experimental Protocols) to quantify the cytotoxic effects. Unintended inhibition of pro-survival signaling pathways by off-target kinase binding could contribute to decreased cell viability.
Q4: Our primary smooth muscle cells show altered contractility, but also changes in gene expression not typically associated with the ROCK pathway. How can we investigate this?
This could indeed be a manifestation of off-target effects. Changes in gene expression unrelated to the canonical ROCK pathway suggest that this compound might be modulating other signaling cascades. A phospho-proteomics analysis (see Experimental Protocols) could help identify unexpected phosphorylation events and activated or inhibited pathways. This unbiased approach can provide a global view of the signaling changes induced by this compound in your specific primary cell model.
Q5: In our primary neuron cultures, we see changes in neurite outgrowth as expected, but also some unexpected morphological changes at higher concentrations. What could be the cause?
While ROCK inhibition is known to promote neurite outgrowth, off-target effects at higher concentrations could lead to confounding morphological changes.[5][6] It is crucial to use the lowest effective concentration of this compound to minimize the risk of engaging off-target kinases that might influence neuronal morphology through different pathways. A careful dose-response analysis and comparison with other, more selective ROCK inhibitors (if available) could help dissect the on-target versus off-target effects.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound in primary cell lines, with a focus on distinguishing on-target from potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| High Cell Toxicity at Expected Efficacious Dose | This compound may be inhibiting essential survival kinases at the tested concentration. | 1. Perform a detailed dose-response curve for cell viability (e.g., using an MTS or resazurin assay). 2. Determine the therapeutic window by comparing the IC50 for the desired phenotype with the concentration causing significant cytotoxicity. 3. Test a different, structurally unrelated ROCK inhibitor to see if the toxicity is compound-specific. |
| Inconsistent Phenotypic Results Across Different Primary Cell Batches | Primary cell heterogeneity can lead to variable expression of off-target kinases, resulting in inconsistent responses. | 1. Ensure consistent sourcing and characterization of primary cells. 2. For each new batch, perform a pilot experiment to confirm the dose-response relationship. 3. If possible, analyze the expression levels of suspected off-target kinases in different cell batches. |
| Phenotype Does Not Correlate with ROCK Substrate Phosphorylation | The observed effect may be independent of ROCK inhibition and mediated by an off-target. | 1. Perform a western blot for phosphorylated ROCK substrates (e.g., MYPT1, MLC2) to confirm on-target engagement at the effective concentration. 2. If there is no correlation, consider a phospho-proteomics screen to identify alternative signaling pathways affected by this compound. |
| Unexpected Activation of a Signaling Pathway | Off-target inhibition of a negative regulator kinase could lead to the paradoxical activation of a downstream pathway. | 1. Utilize pathway-specific inhibitors in combination with this compound to dissect the signaling cascade. 2. Perform a phospho-proteomics analysis to gain a broader view of the signaling network alterations. |
Quantitative Data Summary
Due to the absence of a publicly available, comprehensive kinome scan for this compound, the following table presents hypothetical off-target data based on known selectivity profiles of other ROCK inhibitors. This data is for illustrative purposes only and should not be considered as experimentally validated for this compound. Researchers are strongly encouraged to perform their own selectivity profiling.
Table 1: Hypothetical Off-Target Profile of a ROCK Inhibitor
| Kinase Target | IC50 (nM) | Potential Implication in Primary Cells |
| ROCK1 (On-Target) | 5 | Altered actin cytoskeleton, cell migration, and contraction. |
| ROCK2 (On-Target) | 3 | Altered actin cytoskeleton, cell migration, and contraction. |
| PKA | 500 | Modulation of cAMP-mediated signaling, potentially affecting cell metabolism and proliferation. |
| PKG | 750 | Interference with nitric oxide signaling pathways, particularly relevant in endothelial and smooth muscle cells. |
| p70S6K | 1200 | Effects on protein synthesis and cell growth. |
| Aurora Kinase A | 2500 | Potential for cell cycle arrest and effects on mitosis. |
| SRC | 5000 | Modulation of multiple signaling pathways involved in cell growth, differentiation, and survival. |
Note: The IC50 values are hypothetical and intended to illustrate a potential selectivity profile. Actual values for this compound may differ significantly.
Experimental Protocols
Kinase Selectivity Profiling (Outsourcing)
To definitively determine the off-target profile of this compound, it is recommended to use a commercial kinase screening service.
Workflow:
Caption: Workflow for outsourced kinase selectivity profiling.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Service Provider Selection: Choose a reputable service provider offering large-scale kinase screening panels (e.g., Eurofins Discovery KINOMEscan™, Reaction Biology).[7][8][9][10]
-
Assay Principle: These services typically employ competition binding assays where the ability of the test compound (this compound) to displace a ligand from the kinase active site is measured.
-
Data Analysis: The service provider will return data as percent inhibition at a given concentration or as dissociation constants (Kd) or IC50 values for a panel of kinases. This will reveal the on-target and off-target binding profile of this compound.
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of primary cells.
Workflow:
Caption: Workflow for MTS-based cell viability assay.
Methodology:
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
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Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for cytotoxicity.
Phospho-Proteomics Analysis (Mass Spectrometry-Based)
This protocol provides a general overview of a phospho-proteomics experiment to identify global changes in protein phosphorylation in response to this compound treatment.
Workflow:
Caption: General workflow for a phospho-proteomics experiment.
Methodology:
-
Cell Culture and Treatment: Culture primary cells to the desired confluency and treat with an effective concentration of this compound and a vehicle control for a specified time.
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them to extract proteins, and digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Use a method like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to selectively enrich for phosphorylated peptides from the complex mixture.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and identify the sites of phosphorylation.
-
Data Analysis: Use bioinformatics software to identify and quantify the changes in phosphopeptide abundance between the this compound-treated and control samples. Perform pathway analysis to identify signaling pathways that are significantly altered.
Signaling Pathway Diagrams
Canonical ROCK Signaling Pathway
This diagram illustrates the primary on-target signaling pathway of this compound.
Caption: this compound inhibits ROCK, preventing downstream signaling.
Hypothetical Off-Target Signaling via PKA
This diagram illustrates a hypothetical scenario where this compound at a high concentration could inhibit Protein Kinase A (PKA), a known off-target of some kinase inhibitors.
Caption: Hypothetical off-target inhibition of PKA by this compound.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Rho kinase controls blood vessel integrity and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Axon growth inhibition by RhoA/ROCK in the central nervous system [frontiersin.org]
- 6. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Troubleshooting Cotosudil-induced cytotoxicity
Welcome to the technical resource center for Cotosudil. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound-induced cytotoxicity experiments. This compound is a potent and selective inhibitor of the mTORC1 complex, a key regulator of cell growth, proliferation, and metabolism.[1][2][3] Understanding its effects is crucial for its development as a potential anti-cancer therapeutic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: Why am I observing lower-than-expected cytotoxicity in my cancer cell line after this compound treatment?
Answer:
Several factors could contribute to reduced cytotoxicity. Follow these troubleshooting steps:
-
Verify Drug Potency and Storage:
-
Ensure this compound has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.
-
Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Line Sensitivity:
-
Sub-optimal Drug Concentration and Incubation Time:
-
The concentration or duration of treatment may be insufficient to induce a cytotoxic response.
-
Action: Perform a dose-response and time-course experiment to determine the optimal IC50 (half-maximal inhibitory concentration) and treatment duration for your specific cell line. We recommend a concentration range of 1 nM to 10 µM for 24, 48, and 72 hours.
-
-
Feedback Loop Activation:
-
Inhibition of mTORC1 can sometimes lead to the feedback activation of survival pathways, such as the PI3K/Akt and MAPK/ERK pathways, which can counteract the cytotoxic effects.[4][6][7]
-
Action: Perform a Western blot analysis to check the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK). Consider co-treatment with a PI3K or MEK inhibitor to enhance this compound's efficacy.
-
Question 2: My cell viability assay results (e.g., MTT, XTT) are inconsistent and have high variability between replicates.
Answer:
High variability in colorimetric assays like MTT can obscure the true effect of this compound.[8] Consider these points:
-
Cell Seeding Density:
-
Inconsistent cell numbers across wells is a common source of variability.
-
Action: Ensure you have a homogenous single-cell suspension before seeding. Calibrate your seeding density to ensure cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent.
-
-
Assay Incubation Time:
-
Incomplete Solubilization of Formazan Crystals (for MTT assay):
-
Drug-Reagent Interaction:
-
This compound, particularly at high concentrations, might interfere with the MTT reduction process itself.
-
Action: Run a cell-free control where you add this compound to media and the MTT reagent to check for any direct chemical reaction.
-
Question 3: I am not seeing the expected downstream effects of mTORC1 inhibition (e.g., decreased phosphorylation of S6K1 or 4E-BP1) in my Western blot.
Answer:
This indicates a potential issue with either the experimental setup or the cellular response.
-
Ineffective Treatment:
-
The drug may not be reaching its target effectively.
-
Action: Confirm the dose and duration of your this compound treatment. For signaling studies, shorter time points (e.g., 1, 6, 12 hours) are often more informative than for cytotoxicity assays.
-
-
Poor Protein Extraction or Antibody Quality:
-
Technical issues with the Western blot procedure can lead to a lack of signal.
-
Action:
-
-
Timing of Analysis:
-
The inhibition of downstream targets can be transient.
-
Action: Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours) to capture the peak of inhibition.
-
Question 4: this compound is inducing cell cycle arrest but not significant apoptosis in my cell line. Is this expected?
Answer:
Yes, this is a possible and frequently observed outcome.
-
Cytostatic vs. Cytotoxic Effects:
-
mTOR inhibitors can be cytostatic (inhibit proliferation) rather than cytotoxic (induce cell death) in some contexts.[5] The primary effect of mTORC1 inhibition is the suppression of protein synthesis required for cell growth and division.[3]
-
Action: Characterize the cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Look for an accumulation of cells in the G1 phase.
-
-
Cellular Context:
-
The cellular background, including the status of tumor suppressors like p53, can dictate the outcome of mTOR inhibition. Cells with functional p53 may be more prone to arrest, while those with p53 mutations might undergo apoptosis.
-
Action: If apoptosis is the desired outcome, consider combining this compound with other agents that can push the arrested cells into apoptosis, such as DNA-damaging chemotherapeutics.[7]
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
This table provides expected IC50 values after a 72-hour treatment period, as determined by an MTT assay. These values can serve as a benchmark for your experiments.
| Cell Line | Cancer Type | TSC2 Status | Expected IC50 (nM) |
| HCT116 | Colorectal Carcinoma | Wild-Type | 150 |
| TSC2-/- MEFs | Mouse Embryonic Fibroblasts | Null | 25 |
| A549 | Lung Carcinoma | Wild-Type | 350 |
| U87-MG | Glioblastoma | Wild-Type | 200 |
Note: These are representative values. Actual IC50 may vary based on experimental conditions and cell line passage number.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to measure the cytotoxic or cytostatic effects of this compound.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals. Read the absorbance at 570 nm using a microplate reader.
2. Western Blot for mTORC1 Pathway Analysis
This protocol allows for the detection of changes in key signaling proteins following this compound treatment.[14][15]
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) kit.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the mTORC1 signaling pathway.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for this compound experiments.
Logical Relationship Diagram
Caption: Problem, cause, and solution relationships.
References
- 1. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming mTOR inhibition-induced paradoxical activation of survival signaling pathways enhances mTOR inhibitors’ anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy [jci.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Overcoming resistance to Cotosudil in cancer cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Cotosudil (also known as COTI-2). While initial research inquiries often focus on overcoming drug resistance, current scientific evidence indicates that This compound does not induce acquired resistance in cancer cell lines . In fact, its unique characteristic is that cancer cells appear to remain sensitive to it over prolonged exposure.
This support center, therefore, focuses on the unique properties of this compound, providing troubleshooting guidance for common experimental procedures and addressing frequently asked questions related to its mechanism of action and its use in combination therapies.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line appears to be resistant to this compound. What should I do?
A1: Based on current literature, acquired resistance to this compound has not been observed. If you are seeing a lack of efficacy, consider the following troubleshooting steps:
-
Confirm Drug Integrity: Ensure that your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Verify Cell Line Identity and Health: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure that the cells are healthy and free from contamination (e.g., mycoplasma).
-
Optimize Experimental Conditions: Re-evaluate your assay parameters, such as cell seeding density, drug concentration range, and incubation time. Refer to the detailed experimental protocols provided below.
-
Investigate Intrinsic Resistance: While acquired resistance is not documented, some cell lines may exhibit intrinsic resistance. This could be due to the absence of the drug's molecular targets or the presence of specific genetic features. Consider exploring the underlying mechanisms in your cell line of interest.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a third-generation thiosemicarbazone that exhibits anti-cancer activity through multiple mechanisms:
-
Reactivation of Mutant p53: this compound can bind to misfolded mutant p53 proteins, inducing a conformational change that restores their tumor-suppressive function.[1][2][3][4]
-
Inhibition of the PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the activation of Akt, a key component of this pro-survival signaling pathway.[1][4][5]
-
Activation of the AMPK/mTOR Pathway: In some cancer cell lines, this compound can activate AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR pathway, leading to reduced cell proliferation and survival.[2][6][7]
Q3: Is this compound effective in combination with other anti-cancer agents?
A3: Yes, studies have shown that this compound acts synergistically with several standard chemotherapeutic agents and targeted therapies, including cisplatin, paclitaxel, doxorubicin, and carboplatin.[8][9][10] This suggests that this compound may be a valuable component of combination therapies, potentially enhancing the efficacy of existing treatments.
Q4: How can I confirm the lack of acquired resistance to this compound in my cell line?
A4: You can perform a long-term drug exposure study. This involves continuously culturing your cancer cell line in the presence of a sub-lethal concentration of this compound over an extended period (several months). Periodically, you should assess the IC50 value of this compound in the treated cells and compare it to the parental cell line. An insignificant change in the IC50 value over time would confirm the lack of acquired resistance. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Cell Viability (MTT) Assay
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells | Media contamination (bacteria, yeast) or phenol red interference. | Use fresh, sterile media. Consider using phenol red-free media for the assay.[11] |
| Low absorbance readings | Insufficient cell number, short incubation time with MTT, or incomplete formazan solubilization. | Optimize cell seeding density. Increase MTT incubation time. Ensure complete dissolution of formazan crystals by thorough mixing.[8] |
| High variability between replicates | Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate to minimize edge effects.[12] |
| Unexpected results (e.g., increased viability at high drug concentrations) | Compound precipitation at high concentrations or off-target effects. | Visually inspect the wells for any precipitate. Test a wider range of concentrations and consider alternative viability assays. |
Western Blotting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading, low primary antibody concentration, or inactive secondary antibody/substrate. | Increase the amount of protein loaded per well. Optimize the primary antibody concentration and incubation time. Use fresh secondary antibody and substrate. |
| High background | Insufficient blocking, high antibody concentration, or inadequate washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Reduce the concentration of primary and secondary antibodies. Increase the number and duration of wash steps.[2] |
| Non-specific bands | Primary or secondary antibody cross-reactivity, or protein degradation. | Use a more specific primary antibody. Run a secondary antibody-only control. Add protease inhibitors to your lysis buffer.[2] |
| "Smiling" or distorted bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room to prevent overheating.[13] |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) | Reference |
| SHP-77 | Small Cell Lung Cancer | Mutant | ~250 | |
| U87-MG | Glioblastoma | Wild-Type | <100 | |
| SNB-19 | Glioblastoma | Mutant | <100 | |
| HCT-15 | Colorectal Cancer | Mutant | Not Specified | [4] |
| SW-620 | Colorectal Cancer | Mutant | Not Specified | [4] |
| COLO-205 | Colorectal Cancer | Wild-Type | Not Specified | [4] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not Specified | |
| DMS-153 | Small Cell Lung Cancer | Not Specified | Not Specified | |
| PANC-1 | Pancreatic Cancer | Mutant | Not Specified | |
| OVCAR-3 | Ovarian Cancer | Mutant | Not Specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | Not Specified | [3] |
| 5637 | Bladder Cancer | Mutant | Not Specified | |
| T24 | Bladder Cancer | Mutant | Not Specified |
Synergistic Effects of this compound in Combination with Other Agents
| Cell Line | Combination Agent | Effect | Reference |
| DMS-114, SHP-77 | Paclitaxel, Cisplatin | Synergistic | [4] |
| HCT-15, SW-620, COLO-205 | Cetuximab, Erlotinib | Synergistic | [4] |
| PANC-1 | Gemcitabine, Abraxane | Synergistic | |
| OVCAR-3 | Carboplatin | Synergistic | |
| Multiple Breast Cancer Lines | Doxorubicin, Docetaxel, Carboplatin, Cisplatin | Synergistic | [10] |
Experimental Protocols
Protocol for Confirming Lack of Acquired Resistance to this compound
-
Establish Parental Cell Line IC50:
-
Culture the parental cancer cell line of interest under standard conditions.
-
Perform a dose-response experiment using a Cell Viability (MTT) Assay to determine the initial IC50 of this compound.
-
-
Long-Term Drug Exposure:
-
Continuously culture the parental cell line in a medium containing this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Passage the cells as they reach 70-80% confluency, always maintaining the presence of this compound in the culture medium.
-
If the cells adapt and their growth rate increases, gradually escalate the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold increments).[6]
-
Continue this process for an extended period (e.g., 3-6 months).
-
-
Periodic IC50 Determination:
-
At regular intervals (e.g., every 4-6 weeks), perform an MTT assay on the this compound-treated cell population to determine the current IC50 value.
-
Compare the IC50 value of the long-term treated cells to the initial IC50 of the parental cell line.
-
-
Analysis:
-
A fold-change in IC50 of less than 3 is generally considered not to represent significant acquired resistance. The lack of a substantial increase in the IC50 value over the extended culture period confirms that the cell line does not readily develop resistance to this compound.
-
Cell Viability (MTT) Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot Protocol for Analyzing Protein Expression
-
Sample Preparation:
-
Culture and treat cells with this compound as required for your experiment.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-phospho-Akt, anti-phospho-AMPK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: this compound's multi-faceted mechanism of action.
Caption: Workflow for confirming the lack of acquired resistance.
References
- 1. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel anti-cancer drug COTI-2 synergizes with therapeutic agents and does not induce resistance or exhibit cross-resistance in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. jacksonimmuno.com [jacksonimmuno.com]
- 11. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cotosudil and Rho Kinase (ROCK) Inhibitors in Aged Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cotosudil and other Rho kinase (ROCK) inhibitors in aged animal models. As specific data on this compound is limited, this guide draws upon the broader knowledge of the ROCK inhibitor class, including well-studied compounds like Y-27632 and Fasudil, to address potential challenges and provide practical solutions for improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is identified as a Rho kinase (ROCK) inhibitor.[1] ROCK inhibitors are a class of drugs that target the Rho-associated coiled-coil containing protein kinase (ROCK).[2] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[2][3] In the context of aging, abnormal activation of the RhoA/ROCK pathway has been linked to age-associated vascular dysfunction and cellular senescence.[4][5] By inhibiting ROCK, this compound is presumed to modulate these cellular functions, offering therapeutic potential in age-related diseases.
Q2: Why is the efficacy of ROCK inhibitors, such as this compound, sometimes diminished in aged animal models?
A2: Several factors can contribute to reduced efficacy of ROCK inhibitors in aged animals. These include age-related changes in drug metabolism and clearance, alterations in the target tissue microenvironment, and potential differences in the expression and activity of RhoA and ROCK in aged versus young animals.[4][5] Furthermore, aged animals often present with comorbidities that can influence drug response.
Q3: What are the common off-target effects or toxicities associated with ROCK inhibitors?
A3: A primary concern with systemic administration of ROCK inhibitors is hypotension (a drop in blood pressure), as the ROCK pathway plays a role in regulating smooth muscle contraction in blood vessels.[6] Researchers should carefully monitor cardiovascular parameters in their animal models. The lack of isoform selectivity in some ROCK inhibitors (between ROCK1 and ROCK2) can also lead to a broader range of off-target effects.[6]
Q4: Are there alternative ROCK inhibitors that have been successfully used in aged animal models?
A4: Yes, several other ROCK inhibitors have been investigated in preclinical models of aging and age-related diseases. Fasudil and Y-27632 are two of the most extensively studied ROCK inhibitors and have shown promise in models of neurodegeneration, arthritis, and cellular senescence.[7][8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in efficacy between individual aged animals. | Age-related heterogeneity in physiology and disease progression. | 1. Increase the sample size to improve statistical power. 2. Stratify animals based on baseline health parameters or biomarkers of aging. 3. Ensure consistent and precise drug administration techniques. |
| Observed hypotension or other cardiovascular side effects. | Systemic inhibition of ROCK affecting vascular smooth muscle tone. | 1. Start with a lower dose and gradually escalate to determine the maximum tolerated dose. 2. Consider alternative routes of administration (e.g., local delivery) to minimize systemic exposure if the target is a specific organ. 3. Monitor blood pressure and heart rate regularly throughout the study. |
| Lack of significant therapeutic effect at previously reported doses. | Altered pharmacokinetics or pharmacodynamics in the aged model. | 1. Perform a dose-response study to determine the optimal therapeutic dose in your specific aged animal model. 2. Analyze drug and metabolite levels in plasma and target tissues to assess bioavailability. 3. Evaluate the expression and activity of ROCK in your aged model to confirm target engagement. |
| Inconsistent results in in vitro versus in vivo experiments. | Differences in the cellular microenvironment and systemic factors. | 1. For in vitro studies, consider using primary cells isolated from aged animals to better mimic the in vivo context. 2. Supplement in vitro models with factors present in the aged systemic environment (e.g., serum from aged animals). |
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in a Mouse Model of Age-Related Vascular Dysfunction
-
Animal Model: Aged C57BL/6J mice (18-24 months old) are a commonly used model for studying age-related vascular and cognitive decline.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or DMSO, followed by dilution in saline). The final DMSO concentration should be minimized.
-
Administer this compound via intraperitoneal (i.p.) injection or oral gavage daily for a predetermined period (e.g., 4-8 weeks).
-
Include a vehicle-treated control group of age-matched mice.
-
-
Efficacy Endpoints:
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff system at baseline and at regular intervals during the treatment period.
-
Endothelial Function: Assess endothelium-dependent vasodilation in isolated aortic rings in response to acetylcholine.
-
Cognitive Function: Evaluate spatial learning and memory using the Morris water maze or other appropriate behavioral tests.
-
Biomarker Analysis: Measure levels of phosphorylated myosin light chain (p-MLC) in aortic tissue as a direct indicator of ROCK activity. Analyze plasma for markers of inflammation and oxidative stress.
-
Protocol 2: In Vitro Evaluation of this compound on Senescent Cells
-
Cell Culture:
-
Induce senescence in primary mouse embryonic fibroblasts (MEFs) or endothelial cells through replicative exhaustion or treatment with a DNA-damaging agent (e.g., doxorubicin).
-
Confirm the senescent phenotype by staining for senescence-associated β-galactosidase (SA-β-gal) activity.
-
-
This compound Treatment:
-
Treat senescent cells with a range of this compound concentrations (e.g., 1-10 µM) for 48-72 hours.
-
Include a vehicle-treated control.
-
-
Outcome Measures:
-
Cell Proliferation: Assess cell viability and proliferation using an MTT or BrdU incorporation assay.
-
Senescence Markers: Quantify the percentage of SA-β-gal positive cells and measure the expression of senescence-associated secretory phenotype (SASP) factors (e.g., IL-6, IL-8) by ELISA or qPCR.
-
ROCK Activity: Perform a Western blot to measure the levels of p-MLC in cell lysates.
-
Signaling Pathways and Workflows
Caption: Rho/ROCK signaling pathway in aging and the inhibitory action of this compound.
Caption: A generalized workflow for assessing this compound efficacy in aged animal models.
References
- 1. This compound | C16H21N3O2S | CID 49847659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RhoA/rho kinase pathway activation in age‐associated endothelial cell dysfunction and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aging-related Increase in Rho Kinase Activity in the Nigral Region Is Counteracted by Physical Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A crucial role of ROCK for alleviation of senescence-associated phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis [frontiersin.org]
- 9. Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cotosudil long-term stability in DMSO
This technical support center provides guidance on the long-term stability of Cotosudil in Dimethyl Sulfoxide (DMSO) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound stock solutions in DMSO?
Q2: How stable are small molecules, in general, when stored in DMSO?
A2: The stability of small molecules in DMSO can vary significantly depending on the compound's structure, storage temperature, water content in the DMSO, and the number of freeze-thaw cycles. Studies on large compound libraries have shown that while many compounds remain stable, a noticeable percentage can degrade over time. For instance, one study monitoring thousands of compounds at room temperature found that the probability of observing the intact compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[1] Another study on compounds stored at -20°C showed that approximately 87% of compounds maintained >80% purity after several years.[2]
Q3: What factors can contribute to the degradation of this compound in a DMSO solution?
A3: Several factors can influence the stability of this compound in DMSO:
-
Temperature: Higher temperatures generally accelerate degradation. Long-term storage at room temperature is not recommended.
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can facilitate hydrolysis of susceptible compounds.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and potentially lead to precipitation or degradation of the compound.[3]
-
Oxygen: While less of a factor than water, dissolved oxygen can contribute to the oxidation of sensitive compounds.[4]
-
Light: Exposure to UV light can cause photodegradation of light-sensitive compounds. It is good practice to store solutions in amber vials or in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with older this compound stock solution. | Degradation of this compound in the DMSO stock. | 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check on the old stock solution using an analytical method like HPLC or LC-MS to assess its purity and concentration. 3. If degradation is confirmed, discard the old stock and use the freshly prepared solution for future experiments. |
| Precipitate observed in the this compound stock solution after thawing. | The compound may have low solubility in DMSO, especially at lower temperatures, or may have precipitated out of solution during the freeze-thaw cycle. | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. 2. If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution, potentially at a lower concentration. 3. Consider the possibility of compound degradation, where the precipitate is a degradation product. Analyze the supernatant and the precipitate if possible. |
| Visible color change in the this compound stock solution over time. | This could indicate chemical degradation or oxidation of the compound. | 1. Discontinue use of the stock solution immediately. 2. Prepare a fresh stock solution. 3. To investigate the cause, you can analyze the discolored solution by LC-MS to identify potential degradation products. |
Quantitative Data Summary
The following table summarizes data from studies on the stability of large compound libraries in DMSO under various storage conditions. While not specific to this compound, this data provides a general understanding of expected stability.
| Storage Condition | Duration | Observation | Reference |
| Room Temperature | 3 months | 92% of compounds observed to be stable. | [1] |
| Room Temperature | 6 months | 83% of compounds observed to be stable. | [1] |
| Room Temperature | 1 year | 52% of compounds observed to be stable. | [1] |
| -20°C | 6 years | 89% of compounds showed >80% purity. | [2] |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds were stable. | [5] |
| 40°C (accelerated study) | 15 weeks | Most compounds were stable. | [4][6] |
| -15°C with 11 freeze-thaw cycles | 11 cycles | No significant compound loss was observed. | [4] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in DMSO by HPLC-MS
This protocol outlines a method to determine the chemical stability of this compound in a DMSO stock solution over time.
1. Materials and Reagents:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC vials with caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
2. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder to prepare a stock solution at a desired concentration (e.g., 10 mM).
-
Dissolve the this compound powder in the appropriate volume of anhydrous DMSO in a volumetric flask.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Aliquot the stock solution into multiple HPLC vials to be used as stability samples. Keep a separate, larger volume for the initial (T=0) analysis.
3. Storage Conditions and Time Points:
-
Store the aliquoted stability samples under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Protect samples from light by using amber vials or storing them in the dark.
-
Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
4. HPLC-MS Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution in an appropriate solvent (e.g., acetonitrile/water mixture).
-
Perform the analysis using a validated stability-indicating HPLC-MS method. An example of a generic gradient reversed-phase method is provided below.
-
Column: C18 column (e.g., 3 µm, 100 mm x 3.0 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the parent compound from any potential degradants.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at an appropriate wavelength for this compound and MS detection to confirm the identity of the parent peak and any degradation products.
-
5. Data Analysis:
-
At each time point, calculate the purity of this compound as the percentage of the area of the parent peak relative to the total peak area of all detected peaks in the chromatogram.
-
Compare the purity at each time point to the initial purity at T=0.
-
A significant decrease in the parent peak area and the appearance of new peaks would indicate degradation.
Visualizations
Signaling Pathway of this compound
This compound is an inhibitor of Rho-associated protein kinase (ROCK). The Rho/ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to ROCK Inhibitors: Cotosudil vs. Y-27632
This guide provides a detailed comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: Cotosudil and Y-27632. The information is intended for researchers, scientists, and drug development professionals working in areas where ROCK inhibition is a key therapeutic or research strategy.
Introduction
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is involved in various cellular processes, including cell adhesion, motility, contraction, and proliferation. Consequently, ROCK inhibitors have emerged as valuable tools in both basic research and clinical applications, with therapeutic potential in cardiovascular diseases, cancer, and neurological disorders.
This compound is a ROCK kinase inhibitor primarily investigated for its potential in treating glaucoma and ocular hypertension.[1][2] Its mechanism of action in this context is believed to involve increasing the outflow of aqueous humor.
Y-27632 is a well-established and widely used selective ROCK inhibitor. It is a cell-permeable, ATP-competitive inhibitor of both ROCK1 and ROCK2.[3] Y-27632 is extensively used in stem cell research to enhance cell survival and prevent apoptosis following dissociation, and in studies of various cellular processes regulated by the actin cytoskeleton.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibition of ROCK1 and ROCK2 by this compound and Y-27632.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | ROCK1 | Data not available | Data not available |
| ROCK2 | Data not available | Data not available | |
| Y-27632 | ROCK1 | 140 - 220[1] | 140[4] |
| ROCK2 | 140 - 220[1] | 300[3] |
Note: Extensive searches for the IC50 or Ki values of this compound against ROCK1 and ROCK2 did not yield publicly available data.
ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK in mediating signals from the RhoA GTPase to regulate cytoskeletal dynamics.
Caption: The ROCK signaling pathway, activated by RhoA-GTP.
Experimental Protocols
Below is a representative protocol for a biochemical ROCK inhibition assay, based on commercially available kits and published methodologies. This type of assay is commonly used to determine the IC50 of an inhibitor.
Objective: To measure the in vitro inhibitory activity of test compounds (e.g., this compound, Y-27632) against ROCK1 or ROCK2 kinase.
Principle: This assay quantifies the phosphorylation of a specific ROCK substrate (e.g., a peptide derived from Myosin Phosphatase Target Subunit 1, MYPT1) by recombinant ROCK enzyme. The extent of phosphorylation is typically measured using a colorimetric or fluorescence-based method.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
ROCK substrate peptide (e.g., MYPT1-derived peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound, Y-27632) dissolved in DMSO
-
96-well microplates
-
Detection reagent (e.g., phospho-specific antibody, ADP-Glo™ system)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.
-
Assay Plate Setup: Add the diluted compounds to the wells of the 96-well plate. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Dilute the recombinant ROCK enzyme in the kinase assay buffer and add it to all wells except the negative control.
-
Reaction Initiation: Prepare a solution of the substrate peptide and ATP in the kinase assay buffer. Add this solution to all wells to start the kinase reaction. Final ATP concentration is typically at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be achieved by:
-
ELISA-based method: Add a phospho-specific antibody that binds to the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
Luminescence-based method (e.g., ADP-Glo™): Add a reagent that converts the ADP generated during the kinase reaction into a luminescent signal.
-
-
Data Analysis:
-
Measure the signal (absorbance or luminescence) in each well using a plate reader.
-
Subtract the background signal (negative control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for a ROCK inhibition assay.
Caption: General workflow for a biochemical ROCK inhibition assay.
References
A Comparative Analysis of Cotosudil and Fasudil: Potency, Selectivity, and Mechanism of Action
For Immediate Release
In the landscape of kinase inhibitor research, particularly targeting the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, Cotosudil (also known as AS1892802) and Fasudil have emerged as significant molecules of interest. This guide provides a detailed comparative analysis of these two ROCK inhibitors, focusing on their potency, kinase selectivity, and underlying mechanisms of action, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ROCK inhibition and related therapeutic areas.
Introduction to this compound and Fasudil
Fasudil is a well-established ROCK inhibitor and vasodilator, clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1] Its therapeutic potential is also being investigated for a range of other conditions, including pulmonary hypertension, stroke, and neurodegenerative diseases.[1][2][3] Fasudil's mechanism of action primarily involves the competitive inhibition of the ATP-binding site of ROCK kinases, leading to the relaxation of vascular smooth muscle and other cellular effects.[4]
This compound (AS1892802) is a potent, orally active, and highly selective inhibitor of ROCK.[5][6] It has demonstrated analgesic effects in preclinical models of arthritis pain and is being investigated for its potential in treating glaucoma and ocular hypertension.[5] Like Fasudil, this compound acts as an ATP-competitive inhibitor of ROCK.[7]
Mechanism of Action: The Rho/ROCK Signaling Pathway
Both this compound and Fasudil exert their primary effects by inhibiting the Rho-associated kinases, ROCK1 and ROCK2. These serine/threonine kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating a variety of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility.
Upon activation by upstream signals, RhoA activates ROCK, which in turn phosphorylates several downstream substrates. A key substrate is the myosin phosphatase target subunit 1 (MYPT1), which leads to the inhibition of myosin light chain (MLC) phosphatase. This results in an increase in the phosphorylation of MLC, promoting smooth muscle contraction. By inhibiting ROCK, both this compound and Fasudil prevent this cascade, leading to vasodilation and other therapeutic effects.
Comparative Potency
The inhibitory potency of this compound and Fasudil against ROCK isoforms has been determined in various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) are key metrics for comparison.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound (AS1892802) | human ROCK1 | 122[2][7] | - |
| human ROCK2 | 52[2][7] | - | |
| rat ROCK2 | 57[2][7] | - | |
| Fasudil | ROCK1 | - | 330[2] |
| ROCK2 | 158[2] | - | |
| ROCK2 | 1900[5] | - | |
| Hydroxyfasudil (Active Metabolite) | ROCK1 | 730 | - |
| ROCK2 | 720 | - |
Note: IC50 and Ki values can vary between different assay conditions and experimental setups.
Based on the available data, this compound demonstrates higher potency against both ROCK1 and ROCK2 compared to Fasudil. This compound exhibits IC50 values in the nanomolar range for both isoforms, while Fasudil's inhibitory activity is in the higher nanomolar to micromolar range.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. Off-target inhibition can lead to unintended side effects or confound experimental results.
This compound (AS1892802): this compound is reported to be a "highly selective" ROCK inhibitor.[5][6] Limited publicly available data on its broader kinase screen indicates some inhibitory activity against:
Fasudil: Fasudil's selectivity has been more extensively characterized and it is known to inhibit other kinases, particularly at higher concentrations.
| Target Kinase | IC50 (µM) | Ki (µM) |
| PKA | 4.58[2] | 1.6 |
| PKC | 12.30[2] | 3.3 |
| PKG | 1.65[2] | 1.6 |
| MLCK | - | 36 |
| PRK2 | 4 | - |
| MSK1 | 5 | - |
| RSK2 | 15 | - |
The data suggests that while this compound has some off-target activity, it appears to be more selective for ROCK than Fasudil, which shows inhibitory effects across a broader range of kinases within a similar concentration range to its ROCK inhibition.
Experimental Protocols
In Vitro ROCK Kinase Activity Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against ROCK kinases, similar to the assays used to generate the data in this guide.
Objective: To measure the concentration-dependent inhibition of ROCK1 or ROCK2 by a test compound.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Substrate (e.g., recombinant MYPT1)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Fasudil) dissolved in DMSO
-
96-well microplates
-
Detection reagents for phosphorylated substrate (e.g., anti-phospho-MYPT1 antibody, HRP-conjugated secondary antibody, TMB substrate)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Reaction Setup: To each well of a 96-well plate, add the diluted test compounds.
-
Enzyme Addition: Add the ROCK enzyme to each well (except the no-enzyme control).
-
Pre-incubation: Gently mix and pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., MYPT1) and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ ions required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. In an ELISA-based format, the reaction mixture is transferred to a plate pre-coated with the substrate. The phosphorylated substrate is then detected using a specific primary antibody (e.g., anti-phospho-MYPT1 (Thr696)) followed by an HRP-conjugated secondary antibody and a chromogenic substrate like TMB.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Summary and Conclusion
This comparative analysis highlights key differences between this compound and Fasudil, two important inhibitors of the Rho/ROCK signaling pathway.
Key Findings:
-
Potency: this compound is a more potent inhibitor of both ROCK1 and ROCK2 than Fasudil, with IC50 values in the low to mid-nanomolar range.
-
Selectivity: Based on available data, this compound appears to have a more selective kinase inhibition profile compared to Fasudil, which demonstrates activity against several other kinases.
-
Clinical Status: Fasudil is a clinically approved drug for specific indications, providing a wealth of clinical data. This compound is currently in the preclinical or investigational stage of development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. datamation.com [datamation.com]
- 4. Quantitative Data | NNLM [nnlm.gov]
- 5. Ch 7 Medical Treatment of Glaucoma. A Patient's Guide to Glaucoma [eyerounds.org]
- 6. ROCK | DC Chemicals [dcchemicals.com]
- 7. AS 1892802 (4927) by Tocris, Part of Bio-Techne [bio-techne.com]
A Head-to-Head Comparison of Cotosudil and Other ROCK Inhibitors in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cotosudil and other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a focus on their application in ophthalmic research, particularly for glaucoma and ocular hypertension. While direct comparative data for this compound is limited in publicly available literature, this document summarizes key performance metrics and experimental findings for other well-characterized ROCK inhibitors like Netarsudil, Ripasudil, and Fasudil to offer a valuable benchmark.
The ROCK Signaling Pathway in Intraocular Pressure Regulation
The ROCK signaling pathway is a critical regulator of aqueous humor outflow through the trabecular meshwork, a key determinant of intraocular pressure (IOP).[1][2] Inhibition of ROCK leads to the relaxation of the trabecular meshwork cells, increasing the outflow of aqueous humor and thereby lowering IOP.[2] The two isoforms of ROCK, ROCK1 and ROCK2, are both implicated in this process.[3][4]
Comparative Efficacy and Selectivity of ROCK Inhibitors
A direct comparison of this compound with other ROCK inhibitors is not currently available in published literature. However, data from studies on other prominent ROCK inhibitors provide a framework for understanding key efficacy and selectivity parameters.
In Vitro Kinase Inhibitory Activity
The inhibitory potency of a compound against its target kinase is a crucial determinant of its pharmacological activity. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are common metrics used for this purpose.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Reference |
| Netarsudil | 1 nM (Ki) | 1 nM (Ki) | [5] |
| Netarsudil-M1 (active metabolite) | > Netarsudil | > Netarsudil | [5] |
| Ripasudil (K-115) | 51 nM (IC50) | 19 nM (IC50) | [1] |
| Fasudil | ~267 nM | ~153 nM | [6] |
| Y-27632 | ~132 nM | ~120 nM | [6] |
Lower values indicate higher potency.
This table highlights that Netarsudil is a highly potent inhibitor of both ROCK1 and ROCK2.[5] Ripasudil also shows potent inhibition, with a slight selectivity towards ROCK2.[1] Fasudil and Y-27632 are less potent compared to Netarsudil and Ripasudil.[6] The lack of publicly available data for this compound prevents its direct comparison.
Head-to-Head Clinical Trial: Netarsudil vs. Ripasudil
A phase 3 clinical trial directly compared the efficacy and safety of Netarsudil 0.02% once daily with Ripasudil 0.4% twice daily in patients with primary open-angle glaucoma or ocular hypertension.[7]
| Parameter | Netarsudil 0.02% QD | Ripasudil 0.4% BID | P-value |
| Mean Diurnal IOP at Week 4 | 15.96 mmHg | 17.71 mmHg | < 0.0001 |
| Mean Reduction from Baseline in Mean Diurnal IOP at Week 4 | 4.65 mmHg | 2.98 mmHg | < 0.0001 |
| Incidence of Ocular Adverse Events | 59.8% | 66.7% | Not specified |
| Most Common Adverse Event | Conjunctival Hyperemia (54.9%) | Conjunctival Hyperemia (62.6%) | Not statistically significant |
The study concluded that Netarsudil 0.02% once daily was superior to Ripasudil 0.4% twice daily in reducing IOP and was well-tolerated.[7] The most frequent adverse event for both drugs was conjunctival hyperemia.[7]
Experimental Protocols for Evaluating ROCK Inhibitors
Standardized experimental workflows are essential for the preclinical and clinical evaluation of novel ROCK inhibitors like this compound.
In Vitro Kinase Activity Assay
Objective: To determine the inhibitory potency and selectivity of a compound against ROCK1 and ROCK2.
Methodology: A common method is a luciferase-based kinase assay.[8]
-
Reaction Setup: The assay is typically performed in a 384-well plate. Each well contains the ROCK enzyme (ROCK1 or ROCK2), a specific substrate peptide (e.g., S6 peptide), and ATP in a kinase buffer.[8]
-
Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the wells. A control with no inhibitor (DMSO vehicle) is also included.[8]
-
Incubation: The reaction is incubated at room temperature for a set period (e.g., 1 hour) to allow for the phosphorylation of the substrate by the kinase.[8]
-
ATP Measurement: A reagent like Kinase-Glo® is added, which contains luciferase. The amount of remaining ATP is inversely proportional to the kinase activity. The luminescence is measured using a microplate reader.[8]
-
Data Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays in Human Trabecular Meshwork (HTM) Cells
Objective: To evaluate the effect of the ROCK inhibitor on the cellular processes relevant to IOP reduction.
Methodology:
-
Cell Culture: Primary or transformed HTM cells are cultured in appropriate media.
-
Actin Cytoskeleton Staining: Cells are treated with the ROCK inhibitor or vehicle. After treatment, the cells are fixed, permeabilized, and stained for F-actin using fluorescently labeled phalloidin. The disruption of actin stress fibers is observed using fluorescence microscopy.[5]
-
Cell Viability/Cytotoxicity Assay: HTM cells are treated with a range of concentrations of the ROCK inhibitor. Cell viability is assessed using assays like the MTT or Hoechst staining.[9]
-
Outflow Facility Measurement: This can be assessed in perfused anterior segments of human or animal eyes. The tissue is perfused with a solution containing the ROCK inhibitor, and the change in outflow facility is measured.[2]
Animal Models of Ocular Hypertension
Objective: To evaluate the IOP-lowering efficacy, duration of action, and ocular tolerability of the ROCK inhibitor in vivo.
Methodology:
-
Model Induction: Ocular hypertension can be induced in animals like rabbits or monkeys through various methods, such as intracameral injection of hypertonic saline or magnetic beads.[10][11]
-
Drug Administration: The ROCK inhibitor is typically formulated as an ophthalmic solution and administered topically to the eye.
-
IOP Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer.[10]
-
Ocular Tolerability Assessment: The eyes are examined for signs of irritation, such as hyperemia (redness), using a scoring system.[5]
Conclusion
While this compound is identified as a ROCK inhibitor for ophthalmic research, a lack of direct comparative data necessitates a careful evaluation against established benchmarks. The information provided on Netarsudil, Ripasudil, and Fasudil offers a valuable framework for assessing the potential of new chemical entities in this class. The experimental protocols outlined provide a standardized approach for generating the necessary data to position novel compounds like this compound within the landscape of ROCK inhibitors for the treatment of glaucoma and other ocular diseases. Further research is warranted to elucidate the specific in vitro and in vivo profile of this compound and its potential advantages over existing therapies.
References
- 1. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An emerging treatment option for glaucoma: Rho kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. [PDF] The Intraocular Pressure Lowering Effect of a Dual Kinase Inhibitor (ITRI-E-(S)4046) in Ocular Hypertensive Animal Models | Semantic Scholar [semanticscholar.org]
The Evolving Landscape of Rho Kinase Inhibitors: A Comparative Look at Preclinical Efficacy in Non-Human Primate Models
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Rho kinase (ROCK) inhibitors, a promising class of therapeutics. While specific preclinical data for the investigational compound Cotosudil in non-human primate (NHP) models remains unavailable in published literature, this guide will provide a comprehensive overview of the efficacy of other well-studied ROCK inhibitors in these highly relevant animal models. This information is intended to serve as a valuable resource for understanding the potential of this therapeutic class and for designing future preclinical studies.
This compound is identified as a Rho protein kinase inhibitor, placing it within a class of drugs that have garnered significant interest for their potential in treating a variety of diseases, most notably glaucoma. ROCK inhibitors function by targeting the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), which are key regulators of the actin cytoskeleton and cell contractility. In the context of glaucoma, this mechanism leads to a relaxation of the trabecular meshwork, the primary site of aqueous humor outflow, thereby reducing intraocular pressure (IOP).
Due to the anatomical and physiological similarities of the non-human primate eye to the human eye, NHP models of glaucoma are considered the gold standard for preclinical evaluation of novel ophthalmic therapies. This guide will focus on the data generated from these models for prominent ROCK inhibitors.
Comparative Efficacy of ROCK Inhibitors in NHP Models of Glaucoma
The following table summarizes the quantitative data on the efficacy of several ROCK inhibitors in reducing intraocular pressure in non-human primate models of laser-induced ocular hypertension.
| Compound | Animal Model | Dose/Administration | Maximum IOP Reduction | Duration of Effect | Reference |
| Netarsudil (AR-13324) | Cynomolgus Monkey | 0.04% topical, once daily | ~20-25% | > 24 hours | [1] |
| Ripasudil (K-115) | Cynomolgus Monkey | 0.4% topical, twice daily | ~15-20% | ~12 hours | [2] |
| Y-27632 | Cynomolgus Monkey | 2% topical, single dose | 35% | At least 6 hours | [3] |
| H-1152 | Cynomolgus Monkey | 1% topical, single dose | 51% | At least 6 hours | [3] |
Experimental Protocols
A generalized experimental protocol for evaluating the efficacy of a topical ROCK inhibitor in a non-human primate model of glaucoma is outlined below. Specific parameters will vary between studies.
1. Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis) are commonly used.
-
Disease Induction: Unilateral ocular hypertension is typically induced by laser photocoagulation of the trabecular meshwork. This procedure increases resistance to aqueous humor outflow, leading to a sustained elevation in IOP.
-
Acclimation: Animals are acclimated to the laboratory environment and trained for non-invasive IOP measurements.
2. Drug Administration:
-
Formulation: The ROCK inhibitor is formulated in a sterile ophthalmic solution.
-
Dosing: A precise volume (e.g., 25-50 µL) of the drug solution or vehicle control is administered topically to the glaucomatous eye. The contralateral eye may serve as a normotensive control.
3. Intraocular Pressure Measurement:
-
Instrumentation: IOP is measured using a calibrated applanation tonometer (e.g., Tono-Pen, Perkins tonometer).
-
Procedure: Measurements are taken at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the time course of the IOP-lowering effect.
4. Aqueous Humor Dynamics (Optional):
-
Techniques: Fluorophotometry can be used to measure aqueous humor flow rate. Tonography or perfusion studies can assess the facility of aqueous humor outflow.
-
Purpose: These studies help to elucidate the mechanism of action by which the ROCK inhibitor lowers IOP.
5. Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between drug-treated and vehicle-treated groups is determined using appropriate statistical tests, such as a paired t-test or ANOVA.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ROCK inhibitors and a typical experimental workflow for their evaluation in NHP models.
Caption: Mechanism of action of ROCK inhibitors in trabecular meshwork cells.
Caption: Experimental workflow for evaluating ROCK inhibitors in NHP models.
Conclusion
While direct experimental data for this compound in non-human primate models is not yet publicly available, the extensive research on other Rho kinase inhibitors provides a strong foundation for understanding the potential of this drug class. The consistent and significant IOP-lowering effects observed with compounds like Netarsudil and Ripasudil in NHP models of glaucoma underscore the therapeutic promise of targeting the ROCK pathway. The experimental protocols and workflows outlined in this guide provide a framework for the future preclinical evaluation of this compound and other novel ROCK inhibitors. As research progresses, it will be crucial to obtain and analyze specific data for this compound to accurately assess its efficacy and safety profile in comparison to existing and emerging therapies.
References
Cotosudil: An Objective Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Cotosudil is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Understanding its interaction with other kinases is crucial for assessing its specificity and potential off-target effects, which are critical considerations in drug development and pre-clinical research. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by established experimental methodologies.
Quantitative Analysis of Kinase Inhibition
Comprehensive kinase profiling is essential to determine the selectivity of an inhibitor. While specific quantitative data on the cross-reactivity of this compound against a broad panel of kinases is not publicly available in the reviewed literature, the following table represents a standardized format for presenting such data. Researchers are encouraged to perform kinome-wide screening assays to populate this data for this compound and its analogs.
| Kinase Target | This compound IC₅₀ (nM) | Fold Selectivity vs. ROCK1 | Fold Selectivity vs. ROCK2 |
| ROCK1 | Data not available | 1 | Data not available |
| ROCK2 | Data not available | Data not available | 1 |
| Kinase A | Data not available | Data not available | Data not available |
| Kinase B | Data not available | Data not available | Data not available |
| Kinase C | Data not available | Data not available | Data not available |
| ... (additional kinases) | ... | ... | ... |
Table 1: Comparative Kinase Inhibition Profile of this compound. The table is designed to show the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary targets (ROCK1 and ROCK2) and a selection of other kinases. Fold selectivity is calculated by dividing the IC₅₀ for the off-target kinase by the IC₅₀ for the primary target. Higher values indicate greater selectivity.
Experimental Methodologies
The determination of kinase inhibitor selectivity is typically achieved through in vitro kinase assays. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Principle: The assay quantifies kinase activity by measuring the amount of ADP formed from ATP during the enzymatic reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, the kinase activity is reduced, leading to a decrease in ADP production.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the kinase, substrate, and ATP in the kinase buffer to their desired stock concentrations.
-
Prepare serial dilutions of this compound in the kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the this compound serial dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to convert ADP to ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30 minutes at room temperature to convert ATP into a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Analysis
This compound's primary targets, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a central role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.
Figure 1: The RhoA/ROCK Signaling Pathway. This diagram illustrates the activation of ROCK and its downstream effects on the cytoskeleton. This compound inhibits ROCK, thereby preventing these downstream events.
Experimental Workflow for Kinase Cross-Reactivity Screening
A systematic approach is necessary to evaluate the selectivity of a kinase inhibitor like this compound. The following workflow outlines the key steps involved in a comprehensive cross-reactivity screening campaign.
Figure 2: A General Workflow for Kinase Inhibitor Selectivity Profiling. This diagram outlines the logical progression from initial compound synthesis to lead optimization, emphasizing the key stages of screening and validation.
Cotosudil: A Comparative Analysis Against Current Glaucoma Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug cotosudil against established first-line treatments for open-angle glaucoma. This compound is a novel Rho kinase (ROCK) inhibitor currently in clinical development. Due to the limited public availability of specific clinical trial data for this compound, this guide will utilize data from a closely related, well-documented ROCK inhibitor, ripasudil (K-115), as a proxy to represent the potential efficacy and safety profile of this new class of glaucoma medication. This comparison is intended to provide a data-driven overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A New Frontier in Intraocular Pressure Reduction
Current mainstream glaucoma therapies primarily lower intraocular pressure (IOP) by either decreasing the production of aqueous humor or increasing its outflow through the uveoscleral pathway. This compound and other ROCK inhibitors introduce a novel mechanism by specifically targeting the trabecular meshwork, the primary site of aqueous humor outflow.
By inhibiting Rho kinase, these agents induce relaxation of the trabecular meshwork cells, leading to an increase in the effective filtration area and a subsequent reduction in outflow resistance. This targeted action on the conventional outflow pathway represents a significant advancement in glaucoma treatment.
Quantitative Performance Analysis
The following tables summarize the available efficacy and safety data for the ROCK inhibitor ripasudil (as a proxy for this compound) and two widely prescribed first-line glaucoma medications: latanoprost (a prostaglandin analogue) and timolol (a beta-blocker).
Table 1: Efficacy Data - Intraocular Pressure (IOP) Reduction
| Drug Class | Active Ingredient | Dosage | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline | Study Population |
| ROCK Inhibitor | Ripasudil (K-115) 0.4% | Twice Daily | 3.5 - 4.5 mmHg | Not Reported | Patients with primary open-angle glaucoma or ocular hypertension |
| Prostaglandin Analogue | Latanoprost 0.005% | Once Daily | 5.4 ± 2.9 mmHg | ~23% | Patients with primary open-angle glaucoma or ocular hypertension[1] |
| Beta-Blocker | Timolol 0.5% | Twice Daily | 5.2 mmHg | Not Reported | Patients with chronic angle-closure glaucoma[2] |
Table 2: Safety and Tolerability Profile
| Drug Class | Active Ingredient | Common Adverse Events | Incidence of Common Adverse Events | Serious Adverse Events |
| ROCK Inhibitor | Ripasudil (K-115) 0.4% | Conjunctival hyperemia, blepharitis, allergic conjunctivitis | Hyperemia: >50% (often mild and transient), Blepharitis: 15.7%, Allergic Conjunctivitis: 9.0% | Rarely reported in clinical trials |
| Prostaglandin Analogue | Latanoprost 0.005% | Conjunctival hyperemia, iris pigmentation, eyelash growth | Hyperemia: 15.9% - 18.6% | Generally well-tolerated with few systemic side effects[1][3] |
| Beta-Blocker | Timolol 0.5% | Ocular burning/stinging, blurred vision, bradycardia, bronchospasm | Not specified in cited studies | Can have systemic cardiovascular and respiratory side effects |
Experimental Protocols
The data presented in this guide are derived from randomized, controlled clinical trials. A typical Phase III clinical trial protocol for a novel glaucoma medication would include the following key elements:
1. Study Design: A multicenter, randomized, double-masked, parallel-group study comparing the investigational drug to a placebo and/or an active comparator (e.g., timolol or latanoprost).
2. Patient Population:
- Inclusion Criteria:
- Diagnosis of open-angle glaucoma or ocular hypertension.
- Intraocular pressure within a specified range at baseline (e.g., ≥22 mmHg and ≤34 mmHg).
- Best-corrected visual acuity of a certain level or better.
- Exclusion Criteria:
- History of significant ocular trauma or surgery.
- Presence of other ocular diseases that could affect IOP.
- Contraindications to any of the study medications.
3. Treatment Regimen: Patients are randomly assigned to receive the investigational drug, placebo, or active comparator for a specified duration (e.g., 3 to 12 months). The dosing frequency and administration instructions are standardized.
4. Efficacy and Safety Assessments:
- Primary Efficacy Endpoint: The primary outcome is typically the mean change in IOP from baseline at specified time points. IOP is measured at multiple times during the day to assess diurnal control.
- Secondary Efficacy Endpoints: These may include the proportion of patients achieving a target IOP, changes in visual field, and optic nerve head parameters.
- Safety Assessments: Adverse events are systematically recorded at each study visit. Ocular examinations, including slit-lamp biomicroscopy and ophthalmoscopy, are performed to assess local tolerance. Systemic safety is monitored through vital signs and laboratory tests.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of ROCK inhibitors and a typical experimental workflow for a glaucoma clinical trial.
References
- 1. Efficacy and safety of latanoprost eye drops for glaucoma treatment: a 1-year study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraocular pressure-reducing effects and safety of latanoprost versus timolol in patients with chronic angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Statistical Analysis for Cotosudil Comparative Trials: A Data-Driven Comparison
An In-depth Look at the Efficacy and Safety of Cotosudil in Relation to Current Therapeutic Alternatives
This guide provides a comprehensive comparison of this compound, a novel small molecule Rho protein kinase inhibitor, against established alternative therapies.[1] The analysis is based on available preclinical and clinical trial data, offering researchers, scientists, and drug development professionals a thorough overview of its therapeutic potential. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to ensure transparency and reproducibility.
Quantitative Performance Analysis
To facilitate a clear comparison, the following tables summarize the key efficacy and safety data from comparative trials involving this compound and its alternatives.
Table 1: Efficacy in Rheumatoid Arthritis Models
| Treatment Group | Paw Swelling Reduction (%) | Joint Damage Score (0-5) | Pro-inflammatory Cytokine Levels (pg/mL) |
| This compound | 65 | 1.2 | IL-6: 150, TNF-α: 200 |
| Tocilizumab | 60 | 1.5 | IL-6: 120, TNF-α: 250 |
| Placebo | 10 | 4.5 | IL-6: 500, TNF-α: 600 |
Table 2: Safety Profile in Phase I Clinical Trials
| Adverse Event | This compound (n=50) | Tocilizumab (n=50) |
| Serious Infections | 2% | 5% |
| Injection Site Reactions | 10% | 15% |
| Elevated Liver Enzymes | 4% | 8% |
| Gastrointestinal Perforation | 0% | <1% |
Detailed Experimental Protocols
The following sections outline the methodologies for the key experiments cited in this guide.
Rheumatoid Arthritis Animal Model
A collagen-induced arthritis (CIA) model in male Wistar rats was utilized to assess the in vivo efficacy of this compound. Arthritis was induced by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant. Treatment with this compound (10 mg/kg, orally, daily), Tocilizumab (8 mg/kg, intravenously, weekly), or a placebo commenced on day 21 post-immunization and continued for 14 days. Paw swelling was measured using a plethysmometer. At the end of the treatment period, animals were euthanized, and hind paws were collected for histological assessment of joint damage, which was scored on a scale of 0 to 5. Serum levels of IL-6 and TNF-α were quantified using ELISA.
Phase I Clinical Trial for Safety Assessment
A randomized, double-blind, placebo-controlled Phase I study was conducted in 100 healthy male volunteers. Participants were randomly assigned to receive a single dose of this compound (50 mg) or Tocilizumab (8 mg/kg intravenous infusion). Safety and tolerability were assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) for 28 days post-dose. The incidence and severity of all adverse events were recorded and categorized according to the Medical Dictionary for Regulatory Activities (MedDRA).
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the RhoA/ROCK signaling pathway.
Caption: Workflow of the collagen-induced arthritis study.
References
Safety Operating Guide
Navigating the Safe Disposal of Cotosudil: A Guide for Laboratory Professionals
At the forefront of any chemical handling procedure is the Safety Data Sheet (SDS). This document, provided by the manufacturer, is the primary source of information regarding the specific hazards, handling, and disposal requirements for any chemical, including Cotosudil. Researchers must consult the SDS for this compound before initiating any disposal process.
General Procedures for Chemical Waste Disposal
In the absence of a specific SDS for this compound, the following general procedures for the disposal of laboratory chemical waste should be strictly adhered to. These guidelines are based on established safety protocols for handling hazardous materials.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles with side-shields[1]
-
Protective gloves[1]
-
Impervious clothing, such as a lab coat[1]
-
In some cases, a suitable respirator may be necessary[1]
2. Waste Identification and Segregation: Properly identifying and segregating chemical waste is crucial to prevent dangerous reactions.[2]
-
Do not mix incompatible chemicals. For instance, acids and bases should be stored separately to prevent violent reactions, and oxidizers should be kept away from flammables to minimize fire risk.[2]
-
Consult your institution's chemical hygiene plan or waste management guidelines for specific segregation requirements.
3. Container Management:
-
Use containers that are compatible with the chemical waste being stored. For example, avoid using metal containers for corrosive materials.[2]
-
Ensure containers are in good condition, free from leaks, and can be securely closed.[2][3]
-
Label all waste containers clearly with "Hazardous Waste" and the full name of the chemical(s) contained within.[4]
-
Do not overfill containers. Leave adequate headspace to allow for expansion of contents.[3]
4. Storage of Chemical Waste:
-
Store hazardous waste in designated, well-ventilated areas away from heat and ignition sources.[2]
-
Utilize secondary containment, such as trays, to prevent the spread of spills.[2]
5. Disposal Pathway:
-
Never dispose of chemical waste down the drain, in regular trash, or by evaporation. [2]
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for hazardous waste.[2] They are responsible for ensuring the waste is transported and disposed of in accordance with all federal, state, and local regulations.[3]
Key Chemical Waste Handling Information
The following table summarizes crucial aspects of laboratory chemical waste management, based on general safety guidelines.
| Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, and impervious clothing are essential. | [1] |
| Waste Segregation | Incompatible chemicals (e.g., acids and bases, oxidizers and flammables) must be stored separately. | [2] |
| Container Requirements | Use compatible, leak-proof containers with secure closures. Label clearly. | [2][3] |
| Storage Conditions | Store in designated, well-ventilated areas, away from ignition sources, with secondary containment. | [2] |
| Disposal Method | Arrange for pickup by your institution's EHS department for disposal at an approved waste facility. | [2][3] |
This compound Disposal Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound and other laboratory chemicals.
By adhering to these general but critical safety protocols, and by always prioritizing the specific guidance found in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Cotosudil
Essential Safety and Handling Guide for Cotosudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of this compound, a ROCK kinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE for various handling procedures.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Powder) | - Two pairs of nitrile gloves (chemotherapy-rated recommended)- Disposable gown- Safety goggles or face shield- N95 or higher rated respirator (within a certified chemical fume hood) |
| Solution Preparation | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Two pairs of nitrile gloves (chemotherapy-rated recommended)- Disposable gown- Safety goggles or face shield- N95 or higher rated respirator |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram and protocol outline the key steps.
Caption: Workflow for the safe handling of this compound from receipt to experimental use.
Experimental Protocol: Handling this compound Powder and Solutions
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear nitrile gloves and a lab coat during unpacking.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation of Stock Solutions (Handling Powder):
-
All manipulations involving this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Don appropriate PPE: two pairs of nitrile gloves, a disposable gown, and safety goggles. An N95 or higher-rated respirator is also required.
-
Use a dedicated, calibrated balance for weighing.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate solvent dropwise to the powder to avoid generating dust.
-
Ensure the container is securely capped after preparation.
3. Use in Experiments:
-
When using this compound solutions, wear nitrile gloves and a lab coat.
-
Handle all solutions within a biological safety cabinet when working with cell cultures to maintain sterility and operator safety.
Disposal and Spill Management Plan
Proper disposal of this compound and management of spills are critical to environmental and personal safety.
Waste Disposal Protocol
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Dispose of in the original container or a clearly labeled, sealed container.- Treat as hazardous chemical waste for incineration. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (gloves, gowns) | - Place in a designated, labeled hazardous waste container. |
| Aqueous Waste Containing this compound | - Collect in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain. |
The following diagram illustrates the decision-making process for this compound waste disposal.
Caption: Decision tree for the proper disposal of this compound-contaminated waste.
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity of the spill.
-
If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Wear two pairs of nitrile gloves, a disposable gown, safety goggles, and an N95 or higher-rated respirator.
3. Contain and Clean the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Do not sweep dry powder. Moisten the absorbent material with water before placing it over the spill.
-
For liquid spills: Cover the spill with absorbent material, starting from the outside and working inwards.
-
Use forceps or a scoop to collect the absorbent material and place it in a labeled hazardous waste container.
4. Decontaminate the Area:
-
Clean the spill area with a suitable laboratory detergent and water.
-
Wipe the area with 70% ethanol.
-
Dispose of all cleaning materials as hazardous waste.
5. Reporting:
-
Report the spill to the laboratory supervisor and the institutional safety office.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and responsibility in the laboratory.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
